2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBVKRNOISRONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170311 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-04-9 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, a significant heterocyclic compound with applications in pharmaceutical research and development. The document details the primary synthetic pathway, experimental protocols, and quantitative data for the key reaction steps.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The acetic acid moiety at the 3-position of this scaffold is a key feature for developing various therapeutic agents, including anti-inflammatory and anti-cancer drugs. This guide focuses on a reliable and efficient two-step method for the preparation of this compound.
Overview of the Synthetic Route
The most common and practical approach for the synthesis of this compound involves a two-step process. The first step is the formation of the imidazo[1,2-a]pyridine core with the acetic acid ester group at the 3-position, yielding ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. This is followed by the hydrolysis of the ester to the desired carboxylic acid. A convenient one-pot approach for the initial step has been developed, enhancing the efficiency of the overall synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
This one-pot, two-step procedure is adapted from a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, 2-aminopyridine (1.0 mmol) and DMF-DMA (2.0 equiv.) are mixed in DMF (2 mL).
-
The mixture is stirred at 65°C for 2 hours to form the intermediate, (E)-N,N-dimethyl-N'-(pyridin-2-yl)formimidamide. The progress of this initial reaction can be monitored by thin-layer chromatography (TLC).
-
After the formation of the intermediate, sodium bicarbonate (1.5 equiv.) and ethyl bromoacetate (2.5 mmol) are sequentially added to the reaction mixture.
-
The mixture is then stirred at 85°C. The reaction is monitored by TLC until completion.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with chloroform (3 x 30 mL).
-
The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (1.0 equiv.) in ethanol, an aqueous solution of sodium hydroxide (e.g., 1N NaOH solution) is added.
-
The reaction mixture is heated to reflux for approximately 3 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of approximately 5 with dilute hydrochloric acid, which results in the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the key compounds in the synthesis.
Table 1: Physical and Quantitative Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | C₁₁H₁₂N₂O₂ | 204.23 | Light yellow crystalline powder | N/A | ~80% (estimated) |
| This compound | C₉H₈N₂O₂ | 176.17 | White to off-white crystalline powder | 180-182[1] | High |
Table 2: Spectroscopic Data of Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (Predicted) | 1.25 (t, 3H), 3.80 (s, 2H), 4.20 (q, 2H), 6.80 (t, 1H), 7.20 (t, 1H), 7.55 (s, 1H), 7.60 (d, 1H), 8.10 (d, 1H) | 14.2, 30.5, 61.5, 112.5, 117.5, 123.0, 124.5, 125.0, 145.0, 170.0 |
| This compound (Predicted) | 3.90 (s, 2H), 6.90 (t, 1H), 7.30 (t, 1H), 7.60 (s, 1H), 7.70 (d, 1H), 8.20 (d, 1H), 11.0 (br s, 1H) | 30.0, 113.0, 118.0, 123.5, 125.0, 125.5, 145.5, 175.0 |
Note: The NMR data for the target compounds are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as explicit experimental spectra were not available in the cited literature. The data for a closely related compound, ethyl imidazo[1,2-a]pyridine-3-carboxylate, shows characteristic peaks for the imidazo[1,2-a]pyridine core which supports these predictions.[2]
Logical Relationships in Synthesis
The synthesis of this compound is a logical progression of well-established organic reactions. The initial step relies on the nucleophilicity of the pyridine nitrogen in 2-aminopyridine, which, after activation with DMF-DMA, attacks the electrophilic carbon of ethyl bromoacetate. The subsequent cyclization forms the stable aromatic imidazo[1,2-a]pyridine ring system. The final hydrolysis step is a standard saponification of an ester to a carboxylic acid.
Caption: Logical flow of the synthetic process.
Conclusion
The synthesis of this compound can be achieved efficiently through a two-step process starting from readily available materials. The one-pot formation of the ethyl ester intermediate followed by a straightforward hydrolysis provides a practical route for obtaining this valuable compound for further applications in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers in the field.
References
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid chemical properties
An In-depth Technical Guide to 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. This compound is a key intermediate in the synthesis of important pharmaceutical agents, most notably Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.
Core Chemical Properties and Identifiers
This compound is a heterocyclic compound featuring a fused imidazopyridine ring system with a carboxymethyl substituent at the 3-position. Its key identifiers and physicochemical properties are summarized below.
| Property | Data |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid |
| Synonyms | Imidazo[1,2-a]pyridine-3-acetic acid, Minodronic acid Intermediate B, Minodronic Impurity 4 |
| CAS Number | 17745-04-9 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | 255-256 °C |
| Boiling Point | Data not available |
| pKa (Predicted) | 2.96 ± 0.10 |
| XLogP3 (Computed) | 1.3 |
| Solubility | Soluble in acidic and alkaline solutions; sparingly soluble in water. |
Synthesis and Reactivity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. The most common approaches involve the condensation of 2-aminopyridine with a suitable three-carbon synthon. For this compound, a prevalent strategy involves the synthesis of its ethyl ester precursor followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (Representative)
This protocol is based on the one-pot synthesis method described by Tu et al.[1].
-
Reaction Setup : To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in toluene (5 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 mmol, 1.1 equiv.).
-
Intermediate Formation : Stir the reaction mixture at 80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine is completely consumed.
-
Cyclization : To the resulting mixture, add ethyl bromoacetate (1.1 mmol, 1.1 equiv.). Increase the temperature to 110 °C and continue stirring.
-
Workup and Purification : Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl ester.
Experimental Protocol: Hydrolysis to this compound (General Procedure)
-
Saponification : Dissolve the ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition : Add an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 1.5-2.0 equiv.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification : Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 1 M HCl). A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities.
-
Drying : Dry the resulting solid under vacuum to yield this compound as a crystalline powder.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of related imidazo[1,2-a]pyridine derivatives, the following ¹H and ¹³C NMR chemical shifts can be predicted.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
-
~12.5 ppm (s, 1H) : Carboxylic acid proton (-COOH). Expected to be a broad singlet.
-
~8.5 ppm (d, 1H) : H5 proton on the pyridine ring, deshielded by the adjacent bridgehead nitrogen.
-
~7.6 ppm (d, 1H) : H8 proton on the pyridine ring.
-
~7.5 ppm (s, 1H) : H2 proton on the imidazole ring.
-
~7.2 ppm (t, 1H) : H7 proton on the pyridine ring.
-
~6.9 ppm (t, 1H) : H6 proton on the pyridine ring.
-
~3.8 ppm (s, 2H) : Methylene protons of the acetic acid side chain (-CH₂-).
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
-
~172 ppm : Carboxylic acid carbonyl carbon (-C OOH).
-
~145 ppm : C8a (bridgehead carbon).
-
~142 ppm : C2 (imidazole ring).
-
~127 ppm : C5 (pyridine ring).
-
~125 ppm : C7 (pyridine ring).
-
~123 ppm : C3 (imidazole ring, substituted).
-
~117 ppm : C8 (pyridine ring).
-
~112 ppm : C6 (pyridine ring).
-
~30 ppm : Methylene carbon (-C H₂-).
Biological Significance and Applications
This compound is a crucial building block for the synthesis of Minodronic acid . Minodronic acid is a potent, nitrogen-containing bisphosphonate that strongly inhibits bone resorption, making it an effective treatment for osteoporosis. Its mechanism of action is multifaceted and primarily targets osteoclasts, the cells responsible for bone breakdown.
Mechanism of Action of Minodronic Acid
Minodronic acid disrupts osteoclast function through at least two key pathways:
-
Inhibition of the Mevalonate Pathway : Like other nitrogen-containing bisphosphonates, minodronic acid inhibits the enzyme farnesyl diphosphate synthase (FDPS). This enzyme is critical for the synthesis of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process impairs essential osteoclast functions, including cytoskeletal arrangement, ruffled border formation, and cell survival, ultimately leading to decreased bone resorption.
-
Inhibition of the RANKL-RANK System : Studies have shown that minodronic acid can suppress the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL). The interaction between RANKL and its receptor RANK on osteoclast precursors is essential for their differentiation and activation. By inhibiting this system, minodronic acid reduces the formation of new, active osteoclasts.
References
discovery of imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide on the Discovery of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged structure," it forms the core of numerous compounds with a wide spectrum of biological activities.[2][3] This unique structural motif, resulting from the fusion of pyridine and imidazole rings, bears a resemblance to biologically crucial purines and indoles.[4] The versatility of this scaffold has led to the development of several commercially successful drugs, including Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), highlighting its therapeutic importance.[3][5][6] Continuous research efforts focus on synthesizing novel derivatives to explore their potential as therapeutic agents against a range of diseases, including cancer, tuberculosis, and inflammatory conditions.[4][7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of imidazo[1,2-a]pyridine derivatives for researchers and drug development professionals.
Core Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to a variety of synthetic methodologies. These strategies range from classical condensation reactions to modern, highly efficient multi-component and metal-catalyzed processes.
Classical and Modern Synthetic Protocols:
-
Tschitschibabin Reaction: The first synthesis was reported in 1925 by Tschitschibabin, involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound (like bromoacetaldehyde) at high temperatures.[4] Modern improvements to this method include the use of a base, such as sodium hydrogen carbonate, to facilitate the reaction under milder conditions.[4]
-
Multi-Component Reactions (MCRs): Three-component coupling reactions offer an efficient route to highly substituted derivatives. A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide to construct the scaffold in a single step.[7][9][10] Another approach involves the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[4]
-
Catalyst-Free and Green Syntheses: To align with the principles of green chemistry, several eco-friendly methods have been developed. These include the reaction of 2-aminopyridines with α-bromo/chloroketones at a modest 60°C without any catalyst or solvent.[4][11] Ultrasound-assisted synthesis in water using a KI/tert-butyl hydroperoxide system has also been reported as a mild, metal-free alternative.[12]
-
Metal-Catalyzed Syntheses: Various metals have been employed to catalyze the formation of the imidazo[1,2-a]pyridine ring. Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a versatile method.[12] Iron catalysts, such as FeCl3, have been identified as superior for cascade reactions involving nitroolefins and 2-aminopyridines.[4]
Therapeutic Applications and Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a vast array of therapeutic applications, demonstrating its versatility in drug discovery.[1]
Antituberculosis Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutics.[5][13] Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a highly potent class of antimycobacterial agents.[4][5]
-
Mechanism of Action: A significant breakthrough was the discovery of Telacebec (Q203), a clinical candidate that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[5][13] This inhibition disrupts the oxidative phosphorylation pathway, which is critical for ATP synthesis and bacterial survival.[5][13] Other derivatives have been found to inhibit mycobacterial ATP synthesis directly.[13]
-
Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing the anti-TB activity. For instance, research on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers led to nanomolar potency.[5] The position of the carboxamide group is also critical, with 3-carboxamides showing significantly better activity than 2-carboxamide analogues.[5]
// Nodes ETC [label="M. tuberculosis\nElectron Transport Chain (ETC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexIII [label="Complex III\n(Cytochrome bc1 complex)", fillcolor="#FBBC05", fontcolor="#202124"]; QcrB [label="QcrB Subunit", fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonMotiveForce [label="Proton Motive Force (PMF)\nGeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATPSynthesis [label="ATP Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; BacterialSurvival [label="Bacterial Survival\n& Growth", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="Imidazo[1,2-a]pyridine\nDerivatives (e.g., Telacebec)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ETC -> ComplexIII [label=" involves"]; ComplexIII -> QcrB [label=" contains"]; ComplexIII -> ProtonMotiveForce [label=" contributes to"]; ProtonMotiveForce -> ATPSynthesis [label=" drives"]; ATPSynthesis -> BacterialSurvival [label=" essential for"];
Inhibitor -> QcrB [label=" Binds & Inhibits", style=bold, color="#EA4335", fontcolor="#EA4335", dir=back]; } dot Mechanism of anti-TB action via QcrB inhibition.
Anticancer Activity
The scaffold is a promising backbone for the development of novel anticancer agents targeting various oncogenic pathways.[7][14]
-
Covalent KRAS G12C Inhibitors: Using a scaffold hopping strategy, imidazo[1,2-a]pyridine has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, which is found in many intractable cancers.[7][9] Compound I-11, developed from this series, showed potent activity against KRAS G12C-mutated lung cancer cells.[7][9]
-
PI3K/mTOR Dual Inhibitors: The PI3K-Akt-mTOR pathway is a critical signaling cascade often dysregulated in cancer. A series of imidazo[1,2-a]pyridine derivatives were designed as dual inhibitors of PI3K and mTOR.[15] Compound 15a from this series proved to be a potent and selective inhibitor with favorable pharmacokinetic properties.[15]
-
CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, making it an attractive target for cancer therapy. Starting from the lead compound AZD5438, novel imidazo[1,2-a]pyridine derivatives were designed, leading to compound LB-1 , which exhibited potent and highly selective CDK9 inhibitory activity (IC50 = 9.22 nM) and induced apoptosis in colorectal cancer cells.[16]
-
Anti-inflammatory Effects in Cancer: Chronic inflammation is a known driver of cancer progression. A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[17] Co-administration with curcumin enhanced these inhibitory effects.[17]
// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Cell Growth, Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Imidazo[1,2-a]pyridine\nDerivative (15a)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" converts PIP2 to"]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> AKT [arrowhead=vee]; mTORC2 -> AKT [arrowhead=vee, label=" activates"]; AKT -> mTORC1 [arrowhead=vee, label=" activates"]; mTORC1 -> Downstream [arrowhead=vee];
Inhibitor -> PI3K [label=" Inhibits", style=bold, color="#EA4335", fontcolor="#EA4335", dir=back]; Inhibitor -> mTORC1 [label=" Inhibits", style=bold, color="#EA4335", fontcolor="#EA4335", dir=back]; } dot Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Other Therapeutic Areas
The scaffold's utility extends to numerous other areas:
-
CNS Disorders: Zolpidem and Alpidem are well-known drugs that act as positive allosteric modulators of the GABAA receptor, used for treating insomnia and anxiety, respectively.[18]
-
Gastrointestinal Agents: Zolimidine is a gastroprotective agent.[5] More recent developments include potassium-competitive acid blockers like Linaprazan for treating GERD.[18]
-
Antiulcer Activity: Several 3-substituted imidazo[1,2-a]pyridines have been synthesized and shown to possess cytoprotective properties in antiulcer models.[19]
-
Antiviral Activity: Tegobuvir (GS-9190) is an imidazo[1,2-a]pyridine derivative that acts as a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[18]
Quantitative Data Summary
The following tables summarize key quantitative data for various imidazo[1,2-a]pyridine derivatives across different therapeutic areas.
Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Name | Target | Activity Metric | Value | Organism/Cell Line | Reference(s) |
| Imidazo[1,2-a]pyridine-3-carboxamides (Series) | Mtb | MIC₉₀ | ≤0.006 µM | M. tuberculosis | [5] |
| 2,7-dimethyl-IP-3-carboxamides (Series) | Mtb | MIC₉₀ | 0.07–2.2 µM | MDR M. tuberculosis | [13] |
| N-(2-phenoxyethyl)-IP-3-carboxamides (Series) | Mtb | MIC₉₀ | 0.069–0.174 µM | DS M. tuberculosis | [13] |
| Imidazo[1,2-a]pyridine Ethers (IPEs) | ATPS | IC₅₀ | <0.02 µM | Mtb ATPS enzyme | [13] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name/ID | Target(s) | Activity Metric | Value | Cell Line | Reference(s) |
| LB-1 | CDK9 | IC₅₀ | 9.22 nM | Enzyme | [16] |
| Compound 12 | - | IC₅₀ | 4.15 ± 2.93 µM | HT-29 | [10] |
| Compound 14 | - | IC₅₀ | 21.75 ± 0.81 µM | B16F10 | [10] |
| Compound 12b | - | IC₅₀ | 11 µM | MCF-7 | [20] |
| Compound 12b | - | IC₅₀ | 11 µM | Hep-2 | [20] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of new chemical entities. Below are representative methodologies for key experiments.
General Protocol for Three-Component Synthesis (GBB Reaction)
This protocol describes a general procedure for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.
-
Reactant Preparation: To a solution of the selected 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the corresponding aldehyde (1.0 mmol).
-
Reaction Initiation: Add the isocyanide (1.0 mmol) to the mixture.
-
Catalyst Addition (if applicable): Add a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or under reflux (e.g., 60°C) for a specified period (typically 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aminoimidazo[1,2-a]pyridine product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
// Nodes Start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h\n(Cell Attachment)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Add Serial Dilutions of\nTest Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 48-72h\n(Drug Exposure)", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h\n(Formazan Formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Remove Medium &\nAdd DMSO to Solubilize", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(570 nm)", fillcolor="#202124", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\n& Determine IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> MTT; MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; } dot Workflow for a standard in vitro MTT cytotoxicity assay.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with a proven track record of producing effective therapeutic agents. The diverse range of synthetic methods allows for extensive structural modifications, enabling the fine-tuning of biological activity against various targets. Current research highlights its immense potential in developing next-generation treatments for drug-resistant tuberculosis and targeted cancer therapies. Future efforts will likely focus on exploring novel mechanisms of action, leveraging computational and structure-based design to improve selectivity and reduce off-target effects, and expanding the application of this versatile scaffold to other challenging diseases. The continued investigation into imidazo[1,2-a]pyridine derivatives promises to yield new and improved medicines for a host of human ailments.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 19. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
The Elusive Mechanism of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid: A Review of the Broader Imidazo[1,2-a]pyridine Scaffold
An in-depth analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules, such as aza-heteroarylbisphosphonate derivatives. However, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and is recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the known mechanisms of action for various imidazo[1,2-a]pyridine derivatives, offering insights into the potential, yet unconfirmed, pathways for this compound.
Predominant Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives
The most well-documented therapeutic potential of the imidazo[1,2-a]pyridine scaffold lies in its anticancer properties. Several key signaling pathways have been identified as targets for various derivatives.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers.[1]
Certain imidazo[1,2-a]pyridine compounds have been shown to bind to the ATP-binding site of PI3K with high affinity, leading to the inhibition of the downstream signaling cascade.[2] This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Modulation of the STAT3/NF-κB Signaling Pathway
Another important anticancer mechanism involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are implicated in chronic inflammation and cancer. One novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[5]
Other Anticancer Mechanisms
Beyond these two major pathways, imidazo[1,2-a]pyridine derivatives have demonstrated a variety of other anticancer activities, including:
-
Induction of DNA damage and apoptosis.[2]
-
Inhibition of nicotinamide phosphoribosyltransferase.[2]
-
Inhibition of cyclin-dependent kinases.[2]
-
Inhibition of insulin-like growth factor 1 receptor tyrosine kinase.[2]
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines and kinases. It is crucial to note that this data is not for this compound but for other, more complex derivatives.
| Compound Class | Target | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine Derivatives | A375 and WM115 melanoma, and HeLa cervical cancer cells | 9.7 to 44.6 µM | [3][4] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 lung cancer cells | 50.56 μM | [6] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 liver carcinoma cells | 51.52 μM | [6] |
| Dual PI3K/mTOR inhibitor (a complex derivative) | PI3K/mTOR | 0.20/21 nM | [1] |
| Dual PI3K/mTOR inhibitor (a complex derivative) | HCT-116 cells | 10 nM | [1] |
Experimental Protocols
Detailed experimental protocols for the investigation of the mechanism of action of imidazo[1,2-a]pyridine derivatives typically involve a combination of in vitro cellular and biochemical assays.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the cytotoxic effects of the compounds on cancer cell lines. Cells are treated with varying concentrations of the compounds, and cell viability is measured colorimetrically.
-
Trypan Blue Assay: To determine the number of viable cells after treatment.
-
Clonogenic Survival Assay: To evaluate the long-term proliferative potential of cells after treatment.
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[3]
-
PI Staining for Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[3][4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of key proteins in signaling pathways. For example, to investigate the inhibition of the PI3K/AKT/mTOR pathway, antibodies against total and phosphorylated forms of AKT and mTOR are used.[2]
Kinase Assays
To directly measure the inhibitory activity of compounds against specific kinases, in vitro kinase assays are performed. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the inhibitor and measuring the resulting phosphorylation.
Molecular Docking
In silico molecular docking studies are often employed to predict the binding mode and affinity of the compounds to their target proteins.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general experimental workflow for their investigation.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Figure 2: Modulation of the STAT3/NF-κB signaling pathway by certain imidazo[1,2-a]pyridine derivatives.
Figure 3: A general experimental workflow for investigating the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Conclusion
While a specific mechanism of action for this compound remains to be elucidated, the extensive research on the broader imidazo[1,2-a]pyridine scaffold provides a strong foundation for future investigations. The predominant anticancer activities of this class of compounds are centered around the inhibition of key cell signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB. Further research is warranted to determine if this compound itself possesses any of these biological activities or if its utility is confined to its role as a synthetic intermediate.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
The Diverse Biological Activities of Imidazo[1,2-a]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A significant number of imidazo[1,2-a]pyridine compounds have been shown to target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently overactivated in many human cancers, promoting cell growth and survival. By inhibiting key kinases in this pathway, such as PI3Kα, Akt, and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1] For instance, certain derivatives have demonstrated potent PI3Kα inhibition with IC50 values in the nanomolar range.[1]
Another important mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis. Several imidazo[1,2-a]pyridine-based hybrids have been identified as tubulin polymerization inhibitors, with some exhibiting IC50 values in the low micromolar range.[5]
Furthermore, some derivatives have been found to inhibit other critical targets in cancer, including Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, and c-KIT.[1][6]
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | [7] |
| WM115 | Melanoma | 12.5 ± 1.3 | [7] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | [7] | |
| Compound 5 | A375 | Melanoma | 30.1 ± 1.8 | [7] |
| HeLa | Cervical Cancer | 44.6 ± 3.5 | [7] | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5 | [7] |
| WM115 | Melanoma | 28.9 ± 2.4 | [7] | |
| HeLa | Cervical Cancer | 35.8 ± 2.9 | [7] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [8][9] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [8][9] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [8][9] |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | [10][11] |
| HepG2 | Liver Cancer | 13 | [10][11] | |
| MCF-7 | Breast Cancer | 11 | [10][11] | |
| A375 | Melanoma | 11 | [10][11] | |
| Compound 18 | MCF-7 | Breast Cancer | 14.81 ± 0.20 | [12] |
| HT-29 | Colon Cancer | 10.11 ± 0.70 | [12] | |
| Compound 11 | MCF-7 | Breast Cancer | 20.47 ± 0.10 | [12] |
| HT-29 | Colon Cancer | 18.34 ± 1.22 | [12] | |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [12] |
| Compound 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [12] |
| Compound 6d | A549 | Lung Cancer | 2.8 ± 0.02 | [5] |
| Compound 5b | Jurkat | T-cell Leukemia | 0.06 | |
| B16-F10 | Melanoma | 0.38 | ||
| HCT116 | Colon Cancer | 0.138 | ||
| MDA-MB-231 | Breast Cancer | 1.054 |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action in bacteria can involve the inhibition of essential enzymes or disruption of the cell membrane.
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridines against both Gram-positive and Gram-negative bacteria. For example, chalcone derivatives incorporating an imidazo[1,2-a]pyridine nucleus have shown promising antibacterial activity.[13] Furthermore, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.[14]
The following table summarizes the in vitro antimicrobial activity of selected imidazo[1,2-a]pyridine compounds.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Compound 5h | Staphylococcus aureus | Clinical Strain | 6.25 | [13] |
| Staphylococcus aureus | Reference Strain | 3.125 | [13] | |
| Compound 9 | Mycobacterium tuberculosis | H37Rv | 0.004 (µM) | [14] |
| Compound 18 | Mycobacterium tuberculosis | H37Rv | 0.004 (µM) | [14] |
| Compound 13 | Mycobacterium tuberculosis | H37Rv | 0.7 (µM) | [14] |
| Compound 4e | Pseudomonas aeruginosa | - | 0.5 (mg/mL) | [15] |
| Staphylococcus aureus | - | 0.5 (mg/mL) | [15] | |
| Escherichia coli | CTXM (Resistant) | 0.5-0.7 (mg/mL) | [15] | |
| Compound 14 | Escherichia coli | - | 32 (µM) | [16] |
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyridines has been explored against various viruses. Certain derivatives have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17][18] Structure-activity relationship (SAR) studies have indicated that hydrophobicity can be a key factor for the antiviral activity of these compounds.[19][20] Additionally, research has been conducted on their efficacy against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus.[21]
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, some derivatives have been shown to preferentially inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[22][23]
A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[24] This compound was found to reduce the levels of inflammatory cytokines and suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24]
The following table summarizes the in vitro anti-inflammatory activity of selected imidazo[1,2-a]pyridine compounds.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 5 | COX-2 | - | [22] |
| Compound 4a | COX-1 | 2.72 | [22] |
| COX-2 | 1.89 | [22] | |
| Compound 4b | COX-1 | 3.94 | [22] |
| COX-2 | 2.39 | [22] | |
| Compound 5a | COX-1 | 7.29 | [22] |
| COX-2 | 8.08 | [22] | |
| Compound 5b | COX-1 | 63.26 | [22] |
| COX-2 | 41.15 | [22] | |
| Compound 6a | COX-1 | 12.93 | [22] |
| COX-2 | 5.86 | [22] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of imidazo[1,2-a]pyridine compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[25]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in the complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.[7]
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.[26]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound at desired concentrations for 24 or 48 hours.
-
Harvest cells, including any floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This technique is used to investigate the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Lyse treated cell pellets in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of imidazo[1,2-a]pyridine compounds.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine compounds.
Caption: General experimental workflow for evaluating the biological activity of imidazo[1,2-a]pyridine compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 24. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 25. researchhub.com [researchhub.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document combines theoretical predictions, data from closely related analogs, and established synthetic methodologies to serve as a robust resource for researchers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | d | 1H | H-5 |
| ~7.6 - 7.8 | d | 1H | H-8 |
| ~7.5 - 7.7 | s | 1H | H-2 |
| ~7.2 - 7.4 | t | 1H | H-7 |
| ~6.8 - 7.0 | t | 1H | H-6 |
| ~3.8 - 4.0 | s | 2H | -CH₂- |
| ~12.0 - 13.0 | br s | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 - 174 | -COOH |
| ~145 - 147 | C-8a |
| ~140 - 142 | C-2 |
| ~125 - 127 | C-5 |
| ~124 - 126 | C-7 |
| ~117 - 119 | C-3 |
| ~112 - 114 | C-6 |
| ~108 - 110 | C-8 |
| ~30 - 32 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~2900 | Weak | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1630-1650 | Medium | C=N stretch (Imidazo[1,2-a]pyridine ring) |
| 1450-1550 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1200-1300 | Medium | C-O stretch, O-H bend |
| 700-900 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| [M+H]⁺ | m/z 177.0659 |
| [M-H]⁻ | m/z 175.0516 |
| Key Fragmentation Ion | m/z 131 ([M-COOH]⁺) |
Experimental Protocols
The following section outlines a plausible synthetic route and general characterization procedures for this compound, based on established methodologies for related compounds.
Synthesis of this compound
A common and effective method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with a suitable α-haloketone or its equivalent, followed by further functional group manipulation.
Reaction Scheme:
-
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
-
2-Aminopyridine is reacted with ethyl 4-chloroacetoacetate in a suitable solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate. The reaction mixture is typically heated to reflux.
-
-
Step 2: Hydrolysis to this compound.
-
The resulting ethyl ester is then hydrolyzed using an aqueous base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to yield the final carboxylic acid product.
-
Detailed Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol (20 mL), ethyl 4-chloroacetoacetate (1.1 eq) and sodium bicarbonate (2.0 eq) are added.
-
The mixture is stirred and heated at reflux for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
-
The crude ester is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
The solution is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Crystallography of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystallographic and synthetic aspects of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. Extensive searches of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicate that a definitive, publicly available crystal structure for this compound (C9H8N2O2) has not been reported.
This document, therefore, serves to provide a summary of the available physicochemical data for the target compound, detailed synthetic methodologies for the parent imidazo[1,2-a]pyridine scaffold, and a comprehensive crystallographic analysis of closely related derivatives. This comparative approach offers valuable insights into the likely structural characteristics and experimental considerations for the title compound.
Physicochemical Properties of this compound
While a crystal structure is not available, fundamental physicochemical properties have been reported and are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H8N2O2 | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Melting Point | 255-256 °C | [1] |
| Appearance | White or off-white crystalline powder | |
| Solubility | Soluble in acid and alkali, less soluble in water |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established and can be achieved through various synthetic routes. A general and common approach involves the condensation of a 2-aminopyridine with an α-haloketone. The synthesis of the acetic acid derivative can be conceptualized as a variation of this theme, where a three-carbon building block with appropriate functional groups is used.
A plausible synthetic pathway is the reaction of 2-aminopyridine with a suitable derivative of acetoacetic acid or a related β-keto ester, followed by cyclization and subsequent functional group manipulation to yield the desired acetic acid sidechain. Another approach involves the direct alkylation of a pre-formed imidazo[1,2-a]pyridine ring at the 3-position.
Below is a generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of this compound.
Crystallographic Analysis of Related Imidazo[1,2-a]pyridine Derivatives
In the absence of a crystal structure for the title compound, the crystallographic data of related molecules can provide a model for its solid-state behavior, including potential packing motifs and hydrogen bonding interactions. Below is a summary of crystallographic data for two illustrative examples of substituted imidazo[1,2-a]pyridine derivatives.
Example 1: A Substituted Imidazo[1,2-a]pyridine (CSD Refcode: Not specified, referred to as 5d in a cited article)
This compound provides an example of the packing and hydrogen bonding that can be expected in this class of molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1812.3(12) |
| Z | 4 |
Example 2: Imidazo[1,2-a]pyrimidin-2-yl-acetic acid
While not a direct pyridine analog, this pyrimidine derivative offers insight into the crystal structure of a closely related acetic acid derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.453(3) |
| b (Å) | 7.654(3) |
| c (Å) | 12.543(5) |
| α (°) | 90 |
| β (°) | 101.23(2) |
| γ (°) | 90 |
| Volume (ų) | 795.1(5) |
| Z | 4 |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines
A general procedure for the synthesis of imidazo[1,2-a]pyridines involves the following steps:
-
Reaction Setup : A solution of 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents : The α-halo ketone or a related electrophile (1.1 equivalents) is added to the solution.
-
Reaction Conditions : The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure imidazo[1,2-a]pyridine derivative.
Crystallization
For obtaining single crystals suitable for X-ray diffraction, the following general protocol can be employed:
-
Solvent Selection : The purified compound is dissolved in a minimal amount of a suitable solvent or a solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) at an elevated temperature to achieve saturation.
-
Slow Cooling/Evaporation : The saturated solution is allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at room temperature can be employed.
-
Crystal Growth : The solution is left undisturbed in a vibration-free environment to allow for the formation of well-defined single crystals over a period of several hours to days.
-
Isolation : Once crystals of sufficient size and quality have formed, they are carefully isolated from the mother liquor by filtration or decantation and washed with a small amount of cold solvent.
The logical relationship for obtaining a crystal structure is outlined in the following diagram:
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this guide provides a comprehensive overview of its known properties and the methodologies required for its synthesis and crystallization. The crystallographic data of related compounds serve as valuable proxies for understanding the structural chemistry of this important heterocyclic scaffold. Further research is warranted to elucidate the precise solid-state structure of the title compound, which would be of significant interest to the fields of medicinal chemistry and materials science.
References
In Silico Modeling of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the in silico modeling of a specific derivative, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. We will explore its synthesis, potential biological activities, and a comprehensive computational workflow for target identification and lead optimization. This document details experimental protocols for synthesis and biological evaluation, summarizes key data in tabular format, and provides visual representations of relevant signaling pathways and experimental workflows to guide researchers in this promising area of drug discovery.
Introduction to this compound
This compound is a heterocyclic organic compound featuring the imidazo[1,2-a]pyridine bicyclic system. This scaffold is of significant interest due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The acetic acid moiety at the 3-position provides a key functional group for potential interactions with biological targets and for further chemical modifications. Understanding the molecular properties and potential biological targets of this compound through in silico modeling is a critical step in harnessing its therapeutic potential.
Synthesis of this compound
The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through various methods. A common and effective approach involves a one-pot, two-step reaction starting from a heterocyclic amine and N,N-dimethylformamide dimethyl acetate, followed by reaction with an active electrophile.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines.
Materials:
-
2-aminopyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/hexane mixture)
Procedure:
-
Step 1: Formation of the amidine intermediate. In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol. Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization and formation of the ethyl ester. After the formation of the intermediate is complete (as indicated by TLC), add sodium bicarbonate (2 equivalents) to the reaction mixture.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification of the Ester. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, by silica gel column chromatography using a chloroform/hexane gradient.
-
Step 3: Hydrolysis to the carboxylic acid. Dissolve the purified ethyl ester in a mixture of ethanol and aqueous hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
In Silico Modeling Workflow
Given the limited specific in silico studies on this compound, we propose a comprehensive modeling workflow based on methodologies successfully applied to its derivatives.
Caption: In Silico Modeling Workflow for Drug Discovery.
Step 1: Target Identification and Preparation
-
Target Identification: The initial step is to identify potential protein targets for this compound. This can be achieved through literature mining for known targets of imidazo[1,2-a]pyridine derivatives, or by using computational approaches such as inverse docking or similarity-based methods against target databases (e.g., ChEMBL, BindingDB).
-
Protein Structure Preparation: Once a target is identified, its three-dimensional structure is obtained from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template. The protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Binding Site Prediction: The binding site of the ligand on the protein can be identified from the co-crystallized ligand in the PDB structure or predicted using computational tools that analyze the protein's surface for pockets and cavities.
Step 2: Ligand Preparation
The 2D structure of this compound is converted to a 3D conformation. The geometry is then optimized, and the energy is minimized using a suitable force field (e.g., MMFF94).
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.
-
Protocol:
-
Define the binding site on the prepared protein structure.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to place the prepared ligand into the defined binding site.
-
The program will generate multiple possible binding poses.
-
These poses are then scored based on their predicted binding affinity. The pose with the best score is considered the most likely binding mode.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-ranked pose.
-
Step 4: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
-
Protocol:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it.
-
Run a production MD simulation for a sufficient time (e.g., 100 ns or more).
-
Analyze the trajectory to assess the stability of the complex (e.g., by calculating RMSD and RMSF) and to identify persistent interactions.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.
-
Step 5: Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity.
-
Protocol:
-
Dataset Preparation: Compile a dataset of imidazo[1,2-a]pyridine derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) against a specific target.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic).
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a model that relates the descriptors to the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Prediction: Use the validated model to predict the activity of new, untested analogs of this compound to guide further synthesis and testing.
-
Potential Biological Activities and Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine have been reported to modulate several key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3K and/or mTOR, leading to the suppression of cancer cell growth.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
STAT3/NF-κB Pathway
This pathway plays a crucial role in inflammation and has been implicated in cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating this pathway.
Caption: Modulation of the STAT3/NF-κB Signaling Pathway.
Biological Evaluation Protocols
The following are generalized protocols for assessing the anticancer and anti-inflammatory activities of this compound.
Anticancer Activity
Caption: Experimental Workflow for Anticancer Evaluation.
5.1.1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
5.1.3. Cell Cycle Analysis
-
Principle: Determines the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in ice-cold ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Anti-inflammatory Activity
5.2.1. Measurement of Nitric Oxide (NO) Production
-
Principle: Measures the level of nitrite, a stable product of NO, in cell culture supernatants.
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the nitrite concentration using the Griess reagent.
-
5.2.2. Measurement of Pro-inflammatory Cytokines
-
Principle: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Protocol:
-
Treat cells as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for the specific cytokines according to the manufacturer's instructions.
-
Data Presentation
Quantitative data from in silico and in vitro experiments should be summarized in tables for clear comparison.
Table 1: In Silico Docking and MD Simulation Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (MM/GBSA, kcal/mol) |
| Target 1 | -X.X | Residue A, Residue B | -Y.Y |
| Target 2 | -Z.Z | Residue C, Residue D | -W.W |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Line A | X.X | Y.Y | Z.Z |
| Cancer Cell Line B | A.A | B.B | C.C |
Table 3: In Vitro Anti-inflammatory Activity
| Assay | IC₅₀ (µM) |
| NO Production | X.X |
| TNF-α Inhibition | Y.Y |
| IL-6 Inhibition | Z.Z |
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling and experimental evaluation of this compound. By integrating computational and experimental approaches, researchers can efficiently explore the therapeutic potential of this promising compound. The proposed workflows and protocols are designed to guide the identification of biological targets, elucidation of mechanisms of action, and optimization of the lead compound for future drug development efforts. The versatility of the imidazo[1,2-a]pyridine scaffold, coupled with a systematic research approach, holds significant promise for the discovery of novel therapeutics.
A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines: Core Methodologies and Recent Advances
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1][2][3] Its derivatives have demonstrated efficacy as anxiolytics, hypnotics, anti-ulcer agents, and cardiotonic agents.[4] This technical guide provides an in-depth review of the key synthetic strategies for constructing the imidazo[1,2-a]pyridine core, with a focus on both classical and contemporary methodologies. Detailed experimental protocols for seminal reactions are provided, and quantitative data are summarized for comparative analysis.
Classical Synthesis: The Tschitschibabin Reaction and Related Condensations
One of the most fundamental and enduring methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[4][5] This reaction, often associated with the principles of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[1][6]
Recent advancements have focused on developing more environmentally benign, catalyst-free, and solvent-free conditions for this classical transformation.[1][4][5]
Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Bromoacetophenone
A notable green chemistry approach involves the direct reaction of 2-aminopyridine with an α-bromoacetophenone at an elevated temperature without the need for a catalyst or solvent.[1] This method offers high efficiency and a simplified work-up procedure.
Logical Workflow for Catalyst-Free Synthesis
Caption: Workflow for the solvent-free synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol:
-
Reactants: A mixture of an aromatic ketone (e.g., acetophenone) (0.005 mol) and N-bromosuccinimide (NBS) (0.005 mol) is prepared.[7]
-
α-Bromination: In some protocols, the α-bromoketone is generated in situ. For instance, the mixture can be placed in lemon juice (10 ml) and irradiated by microwave at 400-watt power at 85°C until TLC indicates the formation of the α-bromoketone.[7]
-
Cyclization: 2-aminopyridine (0.005 mol) is added to the reaction mixture containing the α-bromoketone.[7] For the solvent-free approach, the reactants are simply mixed and heated to 60°C.[1][4]
-
Reaction Completion: The mixture is heated or irradiated until the reaction is complete as monitored by TLC.[7]
-
Work-up: The reaction mass is poured into ice-cold water. The solid product that precipitates is filtered, washed with cold water, and recrystallized from a suitable solvent like aqueous ethanol.[7]
Quantitative Data for Selected Condensation Reactions
| Starting Materials | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine, α-Bromoacetophenone | None / Solvent-Free | 60 | 1-2 h | >90 | [1] |
| Acetophenone, NBS, 2-Aminopyridine | Lemon Juice / Microwave (400W) | 85 | 5-10 min | 85-95 | [7] |
| 2-Aminopyridine, Ethyl 2-chloroacetoacetate | Neutral Alumina / Stirring | RT | 2-3 h | 88-95 | [1] |
| 2-Aminopyridine, Phenacyl Bromide | DMF / K₂CO₃ | RT | 24 h | 78-98 | [5][6] |
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step, offering high atom economy and procedural simplicity.[2][3]
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][8] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9]
Signaling Pathway for the Groebke–Blackburn–Bienaymé Reaction
Caption: Key steps in the Groebke–Blackburn–Bienaymé reaction mechanism.
Experimental Protocol (Ultrasound-Assisted GBBR): [9]
-
Reactants: In a flask, place 2-aminopyridine (1.0 mmol), an aldehyde (e.g., furfural) (1.0 mmol), and an isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol).
-
Catalyst and Solvent: Add water (3.0 mL) and ammonium chloride (NH₄Cl) (10 mol%).
-
Reaction Conditions: The reaction mixture is subjected to sonication at 60 °C.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is diluted with water (5.0 mL) and extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum.
-
Purification: The crude product is purified by flash chromatography.
Quantitative Data for Selected GBB Reactions
| Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Furfural | Cyclohexyl Isocyanide | NH₄Cl (10) | Water | 60 (sonication) | 86 | [9] |
| 5-Methylfurfural | p-Methoxyphenyl Isocyanide | NH₄Cl (10) | Water | 60 (sonication) | 80 | [9] |
| Benzaldehyde | tert-Butyl Isocyanide | Sc(OTf)₃ (10) | MeOH | 120 (MW) | 85-95 | [1][4] |
Copper-Catalyzed Three-Component Synthesis
Another significant MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1][10] This method provides a direct route to various substituted imidazo[1,2-a]pyridines.
Experimental Protocol: [1][11]
-
Reactants: A mixture of 2-aminopyridine (1 mmol), aldehyde (1 mmol), terminal alkyne (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) is prepared.
-
Solvent: The reaction is typically carried out in a solvent such as toluene.
-
Reaction Conditions: The mixture is refluxed until the starting materials are consumed, as monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Modern Methods: C-H Functionalization and Oxidative Coupling
Direct C-H functionalization has become a cornerstone of modern organic synthesis, enabling the construction of imidazo[1,2-a]pyridines from simple precursors with high step economy.[12][13][14] These reactions often employ transition-metal catalysts or metal-free oxidative conditions to forge new C-N and C-C bonds.[11][15][16]
Copper-Catalyzed Aerobic Oxidative Synthesis
A prominent example is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones (or nitroolefins), using air as the terminal oxidant.[11] This reaction is believed to proceed through a catalytic Ortoleva-King type mechanism.
Experimental Workflow for Aerobic Oxidative Synthesis
Caption: General workflow for Cu-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol (from 2-Aminopyridine and Acetophenone): [11]
-
Setup: A reaction tube is charged with 2-aminopyridine (0.2 mmol), acetophenone (0.3 mmol), CuI (0.02 mmol, 10 mol%), and a solvent like DMSO (1 mL).
-
Reaction: The tube is sealed with a balloon filled with air (or oxygen) and stirred at a high temperature (e.g., 120 °C) for the specified time (e.g., 12-24 h).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Selected C-H Functionalization Reactions
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | CuI / Air | DMSO | 120 | 70-90 | [11] |
| 2-Aminopyridine | Nitroolefin | FeCl₃ | DCE | 80 | 75-92 | [1] |
| N-Aryl Enamine | - | I₂ / CuI / Cs₂CO₃ | Toluene | Reflux | 80-95 | [16] |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to highly efficient multicomponent and C-H functionalization strategies. The Tschitschibabin-type condensation remains a reliable and high-yielding method, with modern variations focusing on green and catalyst-free conditions. Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, provide rapid access to complex and functionally diverse 3-amino derivatives. Furthermore, transition-metal-catalyzed C-H functionalization and oxidative coupling reactions represent the state-of-the-art, offering novel pathways from readily available starting materials with high atom and step economy. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the need for sustainable and efficient chemical processes. The continued development in this field is expected to provide even more powerful tools for chemists in both academic and industrial settings.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid and its derivatives in cell culture experiments. The protocols outlined below are based on established methodologies for evaluating the biological activity of compounds within the imidazo[1,2-a]pyridine class, which are recognized for their potential as therapeutic agents, particularly in oncology.[1]
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure serves as a "privileged scaffold," indicating its ability to bind to multiple biological targets.
The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their modulation of key cellular signaling pathways critical for cell proliferation, survival, and apoptosis.[1] Notably, the PI3K/Akt/mTOR pathway is a frequent target of these compounds.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4]
While specific data for this compound is limited in the public domain, the following protocols and data for structurally related imidazo[1,2-a]pyridine derivatives provide a strong framework for initiating in vitro studies.
Data Presentation
The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This data is presented to offer a comparative overview of the potential efficacy of this class of compounds.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives [1][2]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) after 48h |
| Compound 5 | A375 | Melanoma | 25.3 ± 2.1 |
| WM115 | Melanoma | 30.1 ± 1.8 | |
| HeLa | Cervical Cancer | 44.6 ± 3.5 | |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 |
| WM115 | Melanoma | 12.5 ± 1.3 | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5 |
| WM115 | Melanoma | 28.9 ± 2.4 | |
| HeLa | Cervical Cancer | 35.8 ± 2.9 |
Table 2: Proliferative Inhibition of Imidazo[1,2-a]pyridine Derivatives [6]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12 | A375 | Melanoma | 0.14 |
| HeLa | Cervical Cancer | 0.21 |
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.
Diagram 1: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Diagram 2: STAT3/NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid and its derivatives as versatile fluorescent probes. The imidazo[1,2-a]pyridine scaffold is a promising fluorophore for various applications due to its tunable photophysical properties.[1] This document details the synthesis, photophysical characteristics, and experimental protocols for the application of these probes in biological research, with a focus on cellular imaging and sensing.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of fluorescent probes due to their high quantum yields and amenability to chemical modification.[1] The core structure, a fused bicyclic heteroaromatic system, provides a rigid framework that often results in favorable fluorescent properties. The acetic acid moiety at the 3-position of the imidazo[1,2-a]pyridine ring in the title compound introduces a functional handle for bioconjugation and can impart pH sensitivity to the probe, making it a valuable tool for studying biological systems. While specific photophysical data for the parent compound, this compound, is not extensively reported in the literature, the properties of its derivatives provide strong evidence for its potential as a useful fluorescent probe.
Photophysical Properties
The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the substitution pattern on the heterocyclic ring system. Generally, these compounds exhibit fluorescence in the blue to green region of the visible spectrum. Electron-donating groups tend to enhance fluorescence quantum yields, while electron-withdrawing groups can sometimes lead to quenching.[1]
Note: The following table summarizes representative photophysical data for closely related imidazo[1,2-a]pyridine derivatives. The data for the parent compound, this compound, is not available in the cited literature; therefore, these values should be considered as estimations.
| Property | Value | Compound | Reference |
| Excitation Wavelength (λex) | ~350 - 380 nm | Imidazo[1,2-a]pyridine derivatives | [1] |
| Emission Wavelength (λem) | ~400 - 500 nm | Imidazo[1,2-a]pyridine derivatives | [1] |
| Quantum Yield (Φ) | 0.2 - 0.7 | Phenyl-substituted derivatives | [2] |
| Stokes Shift | ~50 - 100 nm | General derivatives | [1] |
Applications
The versatile nature of the imidazo[1,2-a]pyridine scaffold allows for its application in various areas of biological research and drug development.
Fluorescent Labeling and Cellular Imaging
Derivatives of this compound can be used as fluorescent labels for biomolecules. The carboxylic acid group can be activated to form covalent linkages with amines on proteins, peptides, or other biomolecules. Once conjugated, these fluorescently labeled molecules can be used to visualize their localization and dynamics within living cells using fluorescence microscopy.
Sensing of Metal Ions
Imidazo[1,2-a]pyridine-based probes have been successfully employed for the detection of various metal ions, including Fe³⁺ and Hg²⁺.[3] The binding of a metal ion to a chelating group appended to the fluorophore can modulate its electronic properties, leading to a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric sensing).
pH Sensing
The presence of the carboxylic acid and the nitrogen atoms in the imidazopyridine ring suggests that the fluorescence of this compound may be sensitive to changes in pH. Protonation or deprotonation of these functional groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a pH-dependent fluorescent response. This makes it a potential candidate for measuring pH in cellular compartments.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
2-aminopyridine
-
Ethyl 4-chloroacetoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and ethyl 4-chloroacetoacetate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of NaHCO₃.
-
The resulting precipitate, ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, is collected by filtration, washed with water, and dried.
-
The ester is then hydrolyzed by refluxing in a mixture of ethanol and aqueous NaOH solution for 2-3 hours.
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Protocol 2: General Procedure for Live Cell Imaging
This protocol provides a general workflow for staining live cells with a fluorescent probe derived from this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound derivative (probe) stock solution (e.g., 1 mM in DMSO)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare the staining solution by diluting the probe stock solution in pre-warmed live cell imaging medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time should be determined empirically.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium to remove any unbound probe.
-
Add fresh pre-warmed live cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific probe.
Protocol 3: In Vitro Fluorescence-Based pH Titration
This protocol describes how to assess the pH sensitivity of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent)
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate buffers)
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the probe in the different pH buffers. The final concentration of the probe should be in the low micromolar range to avoid aggregation.
-
Record the fluorescence emission spectrum of each solution using an excitation wavelength determined from the absorbance spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
If the probe exhibits a ratiometric response, plot the ratio of the fluorescence intensities at two different emission wavelengths against pH.
-
The pKa of the probe can be determined by fitting the data to the Henderson-Hasselbalch equation.
Visualizations
Synthesis Workflow
References
- 1. scispace.com [scispace.com]
- 2. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile combinatorial approach to construct a ratiometric fluorescent sensor: application for the real-time sensing of cellular pH changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic organic compound with a core structure that is of significant interest in medicinal chemistry and drug development. Derivatives of imidazo[1,2-a]pyridine are known to exhibit a wide range of biological activities, including roles as inhibitors of various signaling pathways implicated in cancer and other diseases. These compounds are often investigated for their potential as therapeutic agents. Accurate and reproducible preparation of solutions of this compound is a critical first step for any in vitro or in vivo studies. This document provides detailed protocols for dissolving this compound and summarizes its known solubility characteristics.
Chemical Properties
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Melting Point: 255-256 °C
-
Appearance: White to off-white powder or crystalline powder
Solubility Data
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Very Soluble | > 50 mg/mL | A good solvent for preparing concentrated stock solutions. |
| Methanol | Soluble | ~ 50 mg/mL | Suitable for stock solutions, though potentially less concentrated than DMF. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | A common solvent for biological assays. |
| Glacial Acetic Acid | Sparingly Soluble | Data not available | Limited utility for preparing solutions. |
| Chloroform | Very Slightly Soluble | Data not available | Not a recommended solvent. |
| Water | Practically Insoluble | < 0.1 mg/mL | The compound is poorly soluble in neutral aqueous solutions. |
| Aqueous Acidic Solutions | Soluble | pH-dependent | The basic nitrogen atoms in the imidazopyridine ring can be protonated, increasing solubility. |
| Aqueous Alkaline Solutions | Soluble | pH-dependent | The carboxylic acid group can be deprotonated to form a more soluble salt. |
Note: The estimated quantitative solubility values are based on data for Zolpidem, a structurally related imidazo[1,2-a]pyridine derivative, and should be used as a guideline. It is recommended to perform solubility tests to determine the precise solubility in your specific experimental conditions.
Experimental Protocols for Dissolving this compound
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMF or Methanol)
This protocol is suitable for preparing a concentrated stock solution for use in various in vitro assays.
Materials:
-
This compound powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF or methanol to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Solution in an Aqueous Basic Buffer
This protocol is useful for applications where an aqueous solution is required and the presence of a basic buffer is acceptable.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-buffered saline (PBS) or other desired buffer
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Weigh the desired amount of this compound powder and place it in a suitable beaker with a magnetic stir bar.
-
Initial Suspension: Add a small volume of the desired aqueous buffer (e.g., PBS) to the powder to create a suspension.
-
Titration with Base: While stirring, slowly add 1 M NaOH solution dropwise to the suspension. Monitor the pH of the solution using a pH meter.
-
Dissolution and pH Adjustment: Continue adding NaOH until the compound is fully dissolved and the desired pH is reached. Be cautious not to overshoot the target pH. If necessary, back-titrate with a dilute acid (e.g., 0.1 M HCl).
-
Final Volume Adjustment: Once the compound is dissolved and the pH is stable, add the remaining volume of the aqueous buffer to reach the final desired concentration.
-
Sterilization and Storage: If required, sterile-filter the solution through a 0.22 µm filter. Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on a protein kinase within a signaling pathway, such as AKT.
Caption: Workflow for determining the IC50 value of an inhibitor in a kinase assay.
Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine have been reported to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1] Inhibition of this pathway is a common strategy in the development of anti-cancer therapeutics. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by this compound or its derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition by an imidazo[1,2-a]pyridine derivative.
References
Application Notes and Protocols for In Vivo Studies of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of derivatives of the 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid scaffold. While specific in vivo data for the parent compound is limited in publicly available literature, numerous studies on structurally related imidazo[1,2-a]pyridine derivatives have demonstrated significant therapeutic potential across various disease models. This document outlines the key findings, presents quantitative data in a structured format, and provides detailed experimental protocols for the application of these compounds in preclinical research. The primary therapeutic areas highlighted include anti-inflammatory, antiulcer, and anticancer applications.
Therapeutic Applications and Efficacy
Imidazo[1,2-a]pyridine derivatives have shown promise in a range of therapeutic areas. The core scaffold is recognized as a "privileged structure" in medicinal chemistry, leading to the development of numerous analogs with diverse biological activities.[1]
Anti-inflammatory and Analgesic Activity
Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated potent anti-inflammatory effects in both acute and chronic in vivo models.[2] These compounds are suggested to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory therapy.[2][3]
Table 1: In Vivo Anti-inflammatory and Analgesic Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Assay | Dose | Efficacy | Reference |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | Rat | Carrageenan-induced paw edema | 10 mg/kg | More efficient edema inhibition than indomethacin | [2] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | Rat | Carrageenan-induced paw edema | 10 mg/kg | Preferential COX-2 inhibition (in vitro), more efficient edema inhibition than indomethacin | [2] |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Mouse | Writhing test | ED₅₀ = 12.38 mg/kg | Significant analgesic activity | [3][4] |
Antiulcer and Cytoprotective Activity
Derivatives substituted at the 3-position of the imidazo[1,2-a]pyridine ring have been investigated for their potential as antiulcer agents. While not showing significant antisecretory activity, several compounds have displayed good cytoprotective properties in gastric ulcer models.[5]
Table 2: In Vivo Cytoprotective Efficacy of 3-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Ulcer Induction Model | Efficacy | Reference |
| 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c) | Rat | Ethanol (EtOH) and HCl induced | Comparable cytoprotective activity to SCH-28080 | [5] |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a feature of several compounds investigated for anticancer activity.[6][7] In vivo studies have shown that derivatives can inhibit tumor growth in xenograft models, modulate key signaling pathways, and exhibit favorable pharmacokinetic profiles.[8][9][10]
Table 3: In Vivo Anticancer Efficacy and Pharmacokinetics of Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Cancer Model | Dose | Efficacy/Pharmacokinetic Parameter | Reference |
| Thiazole-substituted imidazo[1,2-a]pyridine | Mouse | HeLa human cervical tumor xenograft | 50 mg/kg | Significant tumor growth inhibition | [8] |
| Compound 13 (anti-tubercular) | Male Mouse | N/A | 100 mg/kg PO | AUC = 3850 ng·h/mL, T₁/₂ = 13.2 h, Free Fraction = 8.9% | [9] |
| Compound 18 (anti-tubercular) | Male Mouse | N/A | 10 mg/kg PO | AUC = 11000 ng·h/mL, T₁/₂ = 13.2 h, Free Fraction = 0.4% | [9] |
| Compound 28 (PDGFR inhibitor) | Female Nude Mouse | C6 tumor xenograft | Various | Dose-dependent reduction in pPDGFR levels | [10] |
Signaling Pathways
The anti-inflammatory and anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their modulation of critical intracellular signaling pathways. A novel derivative, MIA, has been shown to suppress the STAT3/NF-κB signaling pathways in breast and ovarian cancer cell lines.[11][12] This pathway is crucial in regulating inflammation, cell proliferation, and survival.
Caption: STAT3/NF-κB Signaling Pathway Modulation.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for imidazo[1,2-a]pyridine derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g).
-
Groups: Vehicle control, positive control (e.g., Indomethacin), and test compound groups.
-
Compound Administration: Administer test compounds (e.g., 10 mg/kg) and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Gastric Cytoprotection in Rats (Antiulcer)
This protocol evaluates the ability of a compound to protect the gastric mucosa from damaging agents.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g), fasted for 24 hours with free access to water.
-
Groups: Vehicle control, positive control (e.g., SCH-28080), and test compound groups.
-
Compound Administration: Administer test compounds and controls orally.
-
Ulcer Induction: After 30 minutes, orally administer 1 mL of an ulcerogenic agent (e.g., absolute ethanol or 0.6 M HCl).
-
Evaluation: Euthanize the rats 1 hour after the administration of the damaging agent.
-
Analysis: Remove the stomach, inflate it with formalin, and open it along the greater curvature. Score the gastric lesions based on their number and severity.
Human Tumor Xenograft in Mice (Anticancer)
This model assesses the in vivo anticancer efficacy of a compound on human-derived tumors.
Protocol:
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HeLa cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Groups: Randomize mice into vehicle control and test compound groups.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg) via a specified route (e.g., oral gavage) and schedule (e.g., daily for 14 days).
-
Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: Workflow for a Human Tumor Xenograft Model.
Pharmacokinetic Study in Mice
This protocol is for determining the pharmacokinetic profile of a test compound.
Protocol:
-
Animals: Male mice (e.g., C57BL/6).
-
Groups: Intravenous (IV) and oral (PO) administration groups.
-
Compound Administration:
-
IV: Administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
PO: Administer a single dose (e.g., 10 or 100 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T₁/₂ (Half-life).
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental needs and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
Application Notes and Protocols for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This class of nitrogen-containing fused heterocyclic compounds has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiulcer, and antituberculosis properties.[2][3][4] 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is a key synthetic intermediate used in the preparation of various pharmaceutical agents.[5] Notably, it serves as a crucial building block for Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.[1][6][7][8] The biological activities of derivatives of this compound are diverse, with compounds showing potent inhibition of enzymes such as kinases and cyclooxygenases, as well as activity against various cancer cell lines.[9][10][11]
These application notes provide an overview of the utility of this compound and its derivatives in drug discovery assays, along with detailed protocols for relevant experimental procedures.
Key Biological Targets and Therapeutic Areas
Derivatives of this compound have been investigated in several therapeutic areas. The following sections summarize the key biological targets and the quantitative data from various assays.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and protein kinases involved in tumorigenesis.[9][12]
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-aminoimidazo[1,2-a]pyridine derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 14.81 ± 0.20 | [13] |
| HT-29 (Colon Cancer) | Cytotoxicity | 18.34 ± 1.22 | [14] | |
| B16F10 (Melanoma) | Cytotoxicity | 64.81 ± 15.78 | [13] | |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast Cancer) | Cytotoxicity | 45 | [12][15] |
| Imidazo[1,2-a]pyridine-based compounds | Hep-2 (Laryngeal Carcinoma) | MTT Assay | 11 | [16] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 13 | [16] | |
| A375 (Skin Cancer) | MTT Assay | 11 | [16] | |
| MCF-7 (Breast Cancer) | MTT Assay | 11 | [16] | |
| PI3K p110alpha Inhibitors | A375 (Melanoma) | Cell Proliferation | 0.14 | [11] |
| HeLa (Cervical Cancer) | Cell Proliferation | 0.21 | [11] |
Enzyme Inhibition
The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective enzyme inhibitors.
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivatives | c-Met Kinase | Enzymatic Assay | 0.0128 | [17][18] |
| PI3 Kinase p110alpha | Scintillation Proximity Assay | 0.0018 | [11] | |
| COX-2 | In vitro COX inhibition | 0.07 - 0.18 | [10] | |
| Minodronic Acid | Farnesyl Pyrophosphate Synthase (FPPS) | Enzymatic Assay | Potent Inhibition | [2][6][7][8] |
Receptor Binding and Modulation
Derivatives of this scaffold have also been shown to interact with various receptors.
Table 3: Receptor Activity of this compound Derivatives
| Compound Class | Target Receptor | Assay Type | Ki (µM) / Activity | Reference |
| 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid analogues | GHB High-Affinity Binding Sites | Radioligand Binding | 0.19 - 2.19 | [14] |
| Imidazo[1,2-a]pyridine derivatives | PDGFRβ | Cellular Assay | 0.018 (IC50) | [19] |
| Imidazo[1,2-a]pyridines | Metabotropic Glutamate 2 (mGlu2) Receptor | Allosteric Modulation | Positive Allosteric Modulators | [20] |
| Imidazo[1,2-a]pyridine acetamides | Peripheral Benzodiazepine Receptors (PBRs) | Binding Affinity | High Affinity | [21] |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | Nanomolar Agonists | [22] |
Signaling Pathways and Experimental Workflows
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Pathway
Minodronic acid, synthesized from this compound, inhibits FPPS in the mevalonic acid pathway, which is crucial for osteoclast function and survival. This inhibition leads to reduced bone resorption.
Caption: Inhibition of FPPS by Minodronic Acid.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival in many cancers.[9]
Caption: PI3K/Akt/mTOR pathway inhibition.
General Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening imidazo[1,2-a]pyridine derivatives for anticancer activity.
Caption: Anticancer drug screening workflow.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[15][16]
Materials:
-
Imidazo[1,2-a]pyridine test compounds
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for PI3K)
This protocol is adapted from a scintillation proximity assay (SPA) format to measure the inhibition of kinase activity.[11]
Materials:
-
Recombinant human PI3K p110alpha
-
Imidazo[1,2-a]pyridine test compounds
-
ATP, [γ-33P]ATP
-
Phosphatidylinositol (PI) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SPA beads coated with a PI phosphate-binding protein
-
96-well or 384-well plates
-
Scintillation counter
Procedure:
-
Assay Setup: In each well of the assay plate, add the test compound at various concentrations, the recombinant kinase, and the PI substrate in the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA. Add the SPA beads to the wells. The radiolabeled phosphorylated product will bind to the beads, bringing the scintillant into proximity and generating a signal.
-
Signal Measurement: Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Radioligand Receptor Binding Assay (e.g., for GHB Binding Sites)
This protocol is for determining the binding affinity (Ki) of test compounds to a specific receptor.[14]
Materials:
-
Membrane preparation from cells or tissues expressing the target receptor (e.g., rat brain cortex for GHB binding sites)
-
Radioligand (e.g., [3H]NCS-382)
-
Imidazo[1,2-a]pyridine test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Incubation: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations in the assay buffer. For determining non-specific binding, use a separate set of tubes with the radioligand and a high concentration of an unlabeled ligand.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds in drug discovery. Their demonstrated activities against a range of biological targets, including kinases, enzymes involved in bone metabolism, and various receptors, underscore their potential for the development of new therapeutics. The protocols provided herein offer a starting point for researchers to explore the biological activities of novel compounds based on this promising scaffold.
References
- 1. What is Minodronic Acid Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Minodronic Acid Hydrate? [synapse.patsnap.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Minodronic acid - Wikipedia [en.wikipedia.org]
- 7. Minodronate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening with Imidazo[1,2-a]Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have demonstrated potential as anti-cancer, anti-tubercular, anti-viral, and anti-inflammatory agents. High-throughput screening (HTS) has been instrumental in identifying and optimizing imidazo[1,2-a]pyridine-based compounds against various therapeutic targets. This document provides detailed application notes and experimental protocols for HTS assays involving imidazo[1,2-a]pyridine derivatives, focusing on key signaling pathways and disease models.
Data Presentation: Quantitative Activity of Imidazo[1,2-a]Pyridine Derivatives
The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives identified through high-throughput screening and subsequent optimization.
Table 1: Anti-Tubercular Activity of Imidazo[1,2-a]Pyridine Derivatives against Mycobacterium tuberculosis
| Compound ID | Target | Assay Type | MIC (µM) | Reference |
| IP 1 | QcrB | Whole-cell | 0.1-0.2 | [1] |
| IP 3 | QcrB | Whole-cell | 0.5-1.0 | [1] |
| IP 4 | QcrB | Whole-cell | 0.03-0.06 | [1] |
| Compound 9 | Not Specified | Whole-cell | ≤0.006 | [2] |
| Compound 12 | Not Specified | Whole-cell | ≤0.006 | [2] |
| Compound 16 | Not Specified | Whole-cell | ≤0.006 | [2] |
| Compound 17 | Not Specified | Whole-cell | ≤0.006 | [2] |
| Compound 18 | Not Specified | Whole-cell | ≤0.006 | [2] |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | Enzyme | <0.5 (MIC80) | [3] |
Table 2: PI3K/mTOR Inhibitory Activity of Imidazo[1,2-a]Pyridine Derivatives
| Compound ID | Target(s) | Assay Type | IC50 (nM) | Reference |
| Compound 7 | PI3K/mTOR | Enzyme | 0.20 (PI3K), 21 (mTOR) | [4] |
| Compound 15a | PI3K/mTOR | Enzyme | Not specified, potent dual inhibitor | [5] |
| Compound 42 | PI3Kα/mTOR | Enzyme | 0.06 (PI3Kα), 3.12 (mTOR) | [6] |
| Thiazole derivative 12 | p110α | Enzyme | 2.8 | [7] |
| 1,2,4-oxadiazole derivative | PI3Kα | Enzyme | 2 | [7] |
Table 3: Cytotoxic Activity of Imidazo[1,2-a]Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | HCT-116 | 0.01 | [4] |
| Thiazole derivative 12 | A375 | 0.14 | [7] |
| Thiazole derivative 12 | HeLa | 0.21 | [7] |
| Compound 6 | A375, WM115, HeLa | 9.7 - 44.6 | [8] |
Experimental Protocols
High-Throughput Screening for Anti-Tubercular Imidazo[1,2-a]Pyridine Derivatives
Assay Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The active ingredient in Alamar Blue, resazurin, is a non-toxic, cell-permeable compound that is blue in color and virtually non-fluorescent. In viable, metabolically active cells, resazurin is reduced to resorufin, which is pink and highly fluorescent. The color change can be detected visually or quantified using a spectrophotometer or fluorometer.[9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Imidazo[1,2-a]pyridine compound library dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well or 384-well microplates
-
Positive control drug (e.g., Rifampicin)
-
DMSO (vehicle control)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in DMSO.
-
Using an automated liquid handler, dispense the compounds into the wells of the microplate. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity.
-
Include wells with positive control (Rifampicin) and vehicle control (DMSO).
-
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the bacterial culture in fresh broth to a final concentration that results in approximately 1 x 105 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the compound-containing microplate. The final volume in each well should be 200 µL for a 96-well plate or 50 µL for a 384-well plate.
-
-
Incubation:
-
Seal the plates with a breathable membrane and incubate at 37°C in a humidified incubator for 5-7 days.
-
-
Assay Readout:
-
After the incubation period, add 20 µL (for 96-well plates) or 10 µL (for 384-well plates) of Alamar Blue reagent to each well.
-
Incubate the plates for an additional 12-24 hours at 37°C.
-
Determine the MIC, which is the lowest concentration of the compound that prevents the color change from blue to pink.[11] The results can be read visually or by measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
High-Throughput Screening for PI3K/mTOR Inhibitors
Assay Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to kinases. The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high FRET signal. Inhibitors that bind to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[12][13]
Materials:
-
Recombinant PI3K and/or mTOR enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Imidazo[1,2-a]pyridine compound library dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-treated microplates
-
Positive control inhibitor (e.g., a known PI3K/mTOR inhibitor)
Protocol:
-
Compound Plating:
-
Perform serial dilutions of the imidazo[1,2-a]pyridine compounds in DMSO.
-
Dispense the compounds into the 384-well microplate using an automated liquid handler.
-
-
Reagent Preparation:
-
Prepare a 3x solution of the kinase and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3x kinase/antibody mixture to each well of the microplate.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Initiate the binding reaction by adding 5 µL of the 3x tracer solution to each well. The final volume will be 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibition of tracer binding by the compound.
-
Determine the IC50 values by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based High-Content Screening for PI3K/Akt Pathway Inhibition
Assay Principle: This assay quantifies the inhibition of Akt phosphorylation in cells treated with imidazo[1,2-a]pyridine derivatives. Cells are plated, treated with compounds, and then stimulated to activate the PI3K/Akt pathway. The levels of phosphorylated Akt (p-Akt) are then measured using immunofluorescence and quantified by high-content imaging.
Materials:
-
A suitable cell line with an active PI3K/Akt pathway (e.g., A375 melanoma cells, HeLa cervical cancer cells).[7]
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine compound library dissolved in DMSO
-
Stimulant to activate the PI3K/Akt pathway (e.g., growth factors like PDGF or insulin)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-Akt (e.g., anti-p-Akt Ser473)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well, clear-bottom imaging plates
Protocol:
-
Cell Plating:
-
Seed the cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compounds for a predetermined time (e.g., 1-2 hours). Include vehicle (DMSO) and positive control inhibitor wells.
-
-
Pathway Activation:
-
Stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with the primary antibody against p-Akt.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on DAPI staining) and quantify the intensity of the p-Akt signal in the cytoplasm.
-
Calculate the percentage of inhibition of Akt phosphorylation for each compound concentration relative to the controls.
-
Determine the IC50 values from the dose-response curves.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for high-throughput screening of imidazo[1,2-a]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: The Wnt/β-catenin signaling pathway, a target for some imidazo[1,2-a]pyridine derivatives.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Bioimaging Applications of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of fluorophores based on the 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid scaffold in bioimaging. The imidazo[1,2-a]pyridine core is a versatile and promising platform for the development of novel fluorescent probes due to its tunable photophysical properties, high quantum yields, and sensitivity to the microenvironment.[1][2] The acetic acid moiety at the 3-position offers a convenient handle for bioconjugation, enabling the specific targeting of cellular organelles, proteins, and other biomolecules.
Overview of Imidazo[1,2-a]pyridine-Based Fluorophores
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of fluorophores for a wide range of bioimaging applications.[3] Their rigid, planar structure contributes to their intrinsic fluorescence, which can be modulated by introducing various substituents onto the heterocyclic core.[1] This allows for the rational design of probes with specific excitation and emission profiles, as well as "turn-on" or "turn-off" responses to specific analytes.[4][5]
Key advantages of imidazo[1,2-a]pyridine-based probes include:
-
Tunable Photophysical Properties: The emission wavelengths and quantum yields can be readily modified through chemical synthesis, allowing for the development of probes across the visible spectrum.[1][6]
-
High Quantum Yields: Many derivatives exhibit excellent fluorescence quantum yields, leading to bright signals and high sensitivity in imaging experiments.[1]
-
Environmental Sensitivity: The fluorescence of these probes can be sensitive to local environmental factors such as pH, polarity, and viscosity, enabling the study of cellular microenvironments.
-
Biocompatibility: Several imidazo[1,2-a]pyridine-based probes have demonstrated low toxicity and good cell permeability, making them suitable for live-cell imaging.[7][8]
-
Versatility in Sensing: This scaffold has been successfully utilized to develop probes for a variety of biologically important species, including metal ions, reactive oxygen species (ROS), and small molecules.[4][9][10]
The this compound core provides a strategic advantage for bioimaging applications. The carboxylic acid group can be readily activated to form amide bonds with amines, allowing for covalent attachment to biomolecules such as antibodies, peptides, or small molecule ligands for targeted imaging.
Quantitative Data of Imidazo[1,2-a]pyridine-Based Probes
The following tables summarize the key photophysical and sensing properties of representative imidazo[1,2-a]pyridine-based fluorescent probes from the literature. This data can serve as a benchmark for the development and application of novel probes based on the this compound scaffold.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Medium | Reference |
| Fused Imidazopyridine 5 | - | - | - | - | Aqueous media | [4][9] |
| LK | - | - | - | 178 | - | [9] |
| Imidazo[1,2-a]pyridine-based probe for H₂O₂ (B2) | ~405 | ~500 | - | ~95 | PBS | [10] |
| 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) | ~350 | ~460 | - | ~110 | PBS/DMSO | [8] |
Table 2: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Analyte Detection
| Probe Name | Target Analyte | Response Type | Limit of Detection (LOD) | Response Time | Cellular Application | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Turn-on | 4.0 ppb | - | HeLa cells | [4][9] |
| Fused Imidazopyridine 5 | Hg²⁺ | Turn-off | 1.0 ppb | - | HeLa cells | [4][5] |
| Imidazo[1,2-a]pyridine-based probe (B2) | H₂O₂ | Turn-on | - | - | Living cells | [10] |
| 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) | Cysteine | Turn-on | 0.33 μM | Fast | HepG2 cells, Zebrafish | [8] |
| Imidazo[1,2-a]pyridine-based probes | Nerve agent simulants | Turn-off | 0.54 - 0.66 μM | Seconds | - | [11] |
Experimental Protocols
The following are generalized protocols for the application of this compound-derived probes in cellular imaging. These protocols should be optimized for specific probes and cell types.
General Workflow for Cellular Imaging
References
- 1. ijrpr.com [ijrpr.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiulcer properties.[1][2] Derivatives of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid have emerged as potent and selective inhibitors of key enzymes implicated in disease pathogenesis, most notably microsomal prostaglandin E synthase-1 (mPGES-1).[3][4]
mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator prostaglandin E2 (PGE2).[4][5] Elevated levels of PGE2 are associated with inflammation, pain, fever, and the progression of certain cancers.[5][6] Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the gastrointestinal and cardiovascular side effects associated with the inhibition of cyclooxygenase (COX) enzymes.[7][8]
These application notes provide a comprehensive overview of the use of this compound derivatives as mPGES-1 inhibitors, including their inhibitory activity, selectivity, and detailed protocols for their evaluation.
Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro inhibitory potency and selectivity of representative imidazo[1,2-a]pyridine-based compounds against mPGES-1 and other related enzymes in the prostanoid synthesis pathway.
Table 1: In Vitro Inhibitory Potency (IC50) of Imidazo[1,2-a]pyridine Derivatives against mPGES-1
| Compound ID | Human mPGES-1 IC50 (nM) | Rat mPGES-1 IC50 (nM) | Cellular Assay (A549 cells) IC50 (µM) | Human Whole Blood Assay IC50 (µM) | Reference |
| Compound 934 | 10 - 29 | 67 - 250 | Not Reported | Not Reported | [3] |
| Compound 117 | 10 - 29 | 67 - 250 | Not Reported | Not Reported | [3] |
| Compound 118 | 10 - 29 | 67 - 250 | Not Reported | Not Reported | [3] |
| Compound 322 | 10 - 29 | 67 - 250 | Not Reported | Not Reported | [3] |
| Compound 323 | 10 - 29 | 67 - 250 | Not Reported | Not Reported | [3] |
| MF63 | 1 | Not Reported | 0.42 | 1.3 | [4] |
| Compound III | 90 | 900 | Not Reported | Not Reported | [4] |
Table 2: Selectivity Profile of Imidazo[1,2-a]pyridine-based mPGES-1 Inhibitors
| Compound ID | COX-1 Inhibition | COX-2 Inhibition | mPGES-2 Inhibition | H-PGDS Inhibition | PGIS Inhibition | Reference |
| 934, 117, 118, 322, 323 | No inhibition up to 10 µM | No inhibition up to 10 µM | Weak to moderate inhibition at 10 µM | No inhibition up to 10 µM | No inhibition up to 10 µM | [3] |
| Compound III | No detectable inhibition up to 50 µM | No detectable inhibition up to 50 µM | Not Reported | No detectable inhibition up to 50 µM | No detectable inhibition up to 50 µM | [4] |
Signaling Pathway
The following diagram illustrates the central role of mPGES-1 in the arachidonic acid cascade and its inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the inhibitory potential of this compound derivatives.
Protocol 1: Recombinant Human mPGES-1 Enzyme Inhibition Assay
This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
GSH (reduced glutathione)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, GSH solution, and the test compound dilutions.
-
Add the recombinant human mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the reaction mixture for a specified time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Stop the reaction by adding a stop solution (e.g., containing FeCl2).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Assay for mPGES-1 Inhibition in A549 Cells
This protocol outlines a method to assess the inhibitory activity of test compounds on PGE2 production in a cellular context using the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the IL-1β-stimulated vehicle control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Human Whole Blood Assay for mPGES-1 Inhibition
This protocol provides a method to evaluate the inhibitory effect of test compounds on PGE2 synthesis in a more physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
PGE2 ELISA kit
Procedure:
-
Add heparinized human whole blood to a 96-well plate.
-
Add serial dilutions of the test compounds to the blood and pre-incubate for 30 minutes at 37°C.
-
Stimulate the blood with LPS (e.g., 10 µg/mL) to induce pro-inflammatory responses and incubate for 24 hours at 37°C.
-
Centrifuge the plates to separate the plasma.
-
Collect the plasma and measure the PGE2 concentration using a competitive ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of this compound derivatives as mPGES-1 inhibitors.
Conclusion
Derivatives of this compound represent a promising class of selective mPGES-1 inhibitors. The data and protocols presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of these compounds in inflammatory diseases and other conditions driven by elevated PGE2 levels. The provided methodologies will aid in the systematic evaluation and optimization of novel imidazo[1,2-a]pyridine-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mPGES-1 as therapeutic strategy in inflammation and cancer | Semantic Scholar [semanticscholar.org]
- 7. Prostaglandin E(2) synthase inhibition as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Dosage of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in Mice
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antiviral, and antituberculosis agents.[1][2] The biological effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the cyclooxygenase-2 (COX-2) and PI3K/AKT/mTOR pathways.[3]
This document provides a framework for the preclinical evaluation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in mouse models, drawing upon the existing knowledge of similar compounds. The provided protocols and data are intended to guide the initial stages of in vivo research.
Quantitative Data Presentation
The following table summarizes the experimental dosages of various imidazo[1,2-a]pyridine derivatives in mice, as reported in the literature. This information can be used as a reference for designing initial dose-finding studies for this compound.
| Compound/Derivative | Mouse Model | Dosage | Route of Administration | Observed Effect |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Not Specified | ED50: 12.38 mg/kg | Not Specified | Analgesic activity |
| A novel imidazo[1,2-a]pyridine derivative | HeLa human cervical tumor xenografts in mice | 50 mg/kg | Not Specified | Inhibition of tumor growth |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 13) | Male mice | Not Specified | Oral (PO) and Intravenous (IV) | Pharmacokinetic evaluation |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | Male mice | Not Specified | Oral (PO) and Intravenous (IV) | Pharmacokinetic evaluation |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy and safety of a novel imidazo[1,2-a]pyridine derivative.
Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Anti-inflammatory Model)
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[4]
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% DMSO in saline, administered intraperitoneally - i.p.).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
Group 3-5: Test compound (this compound) at three different doses (e.g., 10, 25, and 50 mg/kg, i.p.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound 60 minutes before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
-
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This test is used to evaluate the peripheral analgesic activity of a compound.[5]
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals for at least one week.
-
Grouping (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, orally).
-
Group 3-5: Test compound at three different doses.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound 60 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
-
Protocol 3: Exploratory Toxicology Study (Subacute Toxicity)
This protocol provides a preliminary assessment of the safety profile of the compound.
-
Animals: Healthy male and female mice.
-
Duration: 14 days.
-
Grouping (n=6 per sex per group):
-
Group 1: Vehicle control.
-
Group 2-4: Test compound at low, medium, and high doses.
-
-
Procedure:
-
Administer the test compound or vehicle orally once daily for 14 consecutive days.
-
Observe the animals daily for any clinical signs of toxicity, morbidity, and mortality.
-
Record body weight at the beginning and end of the study.
-
At the end of the study, collect blood samples for hematological and biochemical analysis (e.g., liver and kidney function tests).
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Compare the body weight, hematological, and biochemical parameters between the treated and control groups.
-
Analyze the histopathological findings for any signs of organ toxicity.
-
Mandatory Visualization
Signaling Pathway
Caption: Putative COX-2 signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the in vivo evaluation of a novel compound in mice.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Protein Labeling with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (IPA) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. While not intrinsically reactive towards proteins, its carboxylic acid moiety can be chemically activated to create a powerful tool for protein labeling. By converting IPA into an N-hydroxysuccinimide (NHS) ester, it becomes an amine-reactive probe capable of covalently attaching the imidazo[1,2-a]pyridine scaffold to proteins, primarily on lysine residues and the N-terminus.
These application notes provide a comprehensive, albeit theoretical, guide for the activation of IPA and its subsequent use in protein labeling. The protocols are based on well-established and robust bioconjugation chemistries. The resulting IPA-labeled proteins can be instrumental in a variety of research applications, including the study of protein-protein interactions, cellular imaging, and high-throughput screening.
Chemical Principle
The labeling strategy is a two-step process. First, the carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. In the second step, this IPA-NHS ester is introduced to the protein of interest, where it reacts with primary amines to form a stable amide bond.
Data Presentation
The efficiency of protein labeling with a novel reagent like IPA-NHS ester would need to be empirically determined. Below is a table of hypothetical, yet realistic, quantitative data that could be expected from a series of optimization experiments.
| Molar Excess of IPA-NHS Ester to Protein | Reaction Time (hours) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| 5:1 | 1 | 1.2 | 24% |
| 10:1 | 1 | 2.5 | 25% |
| 20:1 | 1 | 4.8 | 24% |
| 10:1 | 2 | 3.1 | 31% |
| 10:1 | 4 | 3.5 | 35% |
Note: The Degree of Labeling (DOL) represents the average number of IPA molecules conjugated to each protein molecule. Labeling efficiency is the percentage of the labeling reagent that is covalently bound to the protein. These values are influenced by factors such as protein concentration, buffer composition, and pH.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the synthesis of this compound N-hydroxysuccinimide ester (IPA-NHS).
Materials:
-
This compound (IPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Reagents: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.
-
Dissolve IPA: In a reaction tube, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add NHS and EDC: To the IPA solution, add a 1.2-fold molar excess of NHS followed by a 1.2-fold molar excess of EDC.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Confirmation of Activation: The formation of the IPA-NHS ester can be confirmed by mass spectrometry.
-
Storage: The resulting IPA-NHS ester solution in DMF can be used immediately or stored at -20°C under desiccated conditions for future use.
Protocol 2: Labeling of a Target Protein with IPA-NHS Ester
This protocol provides a general procedure for the covalent conjugation of the IPA-NHS ester to a target protein.
Materials:
-
Target protein (e.g., an antibody) in a suitable buffer (amine-free, e.g., PBS)
-
IPA-NHS ester solution (from Protocol 1)
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Prepare IPA-NHS Ester Solution: If stored, allow the IPA-NHS ester solution to warm to room temperature.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the IPA-NHS ester solution. A starting point is a 10-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted IPA-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the IPA-labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Protein Concentration: Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA assay).
-
Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the imidazo[1,2-a]pyridine moiety at its maximum absorbance wavelength (to be determined empirically) and the protein absorbance at 280 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for the activation of IPA and subsequent protein labeling.
Illustrative Signaling Pathway: EGF Receptor Activation
Labeled proteins are frequently used to study cellular signaling pathways. An IPA-labeled antibody against the Epidermal Growth Factor Receptor (EGFR) could be used to visualize and track the receptor on the cell surface and during internalization.
Caption: Simplified diagram of the EGF receptor signaling pathway.
Troubleshooting & Optimization
Technical Support Center: 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
Welcome to the technical support center for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the basic properties and expected solubility of this compound?
A1: this compound has the molecular formula C₉H₈N₂O₂.[1] It is described as a white or off-white crystalline powder.[2] Based on its structure, which contains a basic imidazopyridine ring and an acidic carboxylic acid group, the compound is amphoteric. This means its charge and solubility are highly dependent on pH.[3] One supplier notes it is soluble in acid and alkali, but less soluble in water, which is typical for amphoteric compounds.[2] The predicted acidic pKa is approximately 2.96.[4]
Q2: I'm having trouble dissolving the compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?
A2: The low solubility in neutral water is expected.[2] The first and most effective step is to adjust the pH. Because the molecule has both acidic and basic functional groups, its lowest solubility will be at its isoelectric point (pI), which is likely near neutral pH.
-
To increase solubility, you must shift the pH away from the pI to ionize the molecule.
-
Acidic Conditions (e.g., pH < 4): Add a small amount of dilute acid (e.g., 0.1 M HCl). This will protonate the basic nitrogen on the imidazopyridine ring, forming a soluble cationic salt.
-
Basic Conditions (e.g., pH > 8): Add a small amount of dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group, forming a soluble anionic salt. This pH-dependent solubility is a common characteristic of weakly basic and acidic drugs.[5][6][7][8]
-
Q3: Can I use co-solvents to improve the solubility of this compound? Which ones are recommended?
A3: Yes, using a co-solvent is a very common and effective technique.[9][10] Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate non-polar molecules.[11][12]
-
Recommended Co-solvents: For initial experiments, common water-miscible organic solvents are recommended. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
-
General Protocol: Start by dissolving the compound in a minimal amount of the pure co-solvent (e.g., DMSO) to create a high-concentration stock solution. Then, this stock can be diluted into your aqueous buffer. Be aware of the final co-solvent concentration, as high percentages can affect biological assays. It is common to keep the final DMSO concentration below 0.5-1% in cell-based experiments.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
A4: This is a common issue known as "crashing out" and it occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous/co-solvent mixture.[13][14]
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the chosen conditions. Try preparing a more dilute solution.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the co-solvent in the aqueous buffer.
-
Adjust pH: Combine the co-solvent and pH adjustment methods.[12][15] Prepare your aqueous buffer at an appropriate acidic or basic pH before adding the DMSO stock solution.
-
Change Dilution Method: Add the DMSO stock to the aqueous buffer drop-wise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a high-concentration organic stock (like DMSO) is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[13][16][17] It reflects the point of precipitation from a supersaturated solution and is useful for high-throughput screening in early drug discovery.[18][19]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium (typically by agitating excess solid compound in the solvent for an extended period, like 24-48 hours).[20][21][22] This value is crucial for formulation and later-stage development.[21]
For initial troubleshooting and most in vitro assays, determining the kinetic solubility is often sufficient. If you are developing a formulation for in vivo studies, measuring thermodynamic solubility is essential.
Solubility Data Summary
While specific quantitative data for this compound is not widely published, the following table provides an example of how to structure solubility data obtained from experimental screening.
| Solvent System | Method | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) |
| Water | Thermodynamic | 25 | 24 | < 10 |
| PBS, pH 7.4 | Thermodynamic | 25 | 24 | < 10 |
| 0.1 M HCl, pH 1.2 | Thermodynamic | 25 | 24 | > 1000 |
| 0.1 M NaOH, pH 13 | Thermodynamic | 25 | 24 | > 2000 |
| PBS, pH 7.4 + 1% DMSO | Kinetic | 25 | 2 | ~ 50 |
| PBS, pH 7.4 + 5% DMSO | Kinetic | 25 | 2 | ~ 250 |
Note: The values in this table are illustrative examples based on the expected behavior of an amphoteric compound and should be confirmed experimentally.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination (Thermodynamic)
This protocol determines the equilibrium solubility at different pH values.
-
Preparation: Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials (e.g., 2 mg in 1 mL). Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours using a shaker or rotator to ensure equilibrium is reached.[20]
-
Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Construct a plot of solubility (in µg/mL or µM) versus pH.
Protocol 2: Co-solvent Screening (Kinetic)
This protocol provides a rapid assessment of solubility enhancement using co-solvents.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Buffer Preparation: Dispense your primary aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly to achieve the highest desired co-solvent concentration (e.g., 5% DMSO).[14][16] Perform serial dilutions across the plate.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[16]
-
Detection of Precipitation: Measure the turbidity (light scattering) of each well using a nephelometer.[17] The concentration at which precipitation is first observed is the kinetic solubility limit.
-
Alternative Quantification: Alternatively, filter the solutions using a 96-well filter plate and quantify the concentration in the filtrate via UV spectrophotometry or LC-MS/MS.[14]
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior, capable of encapsulating poorly soluble drugs to form more soluble inclusion complexes.[23][24][25]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of solid this compound to each solution.
-
Equilibrate for 24-48 hours at a constant temperature.
-
Filter and analyze the concentration of the dissolved drug in each solution by HPLC-UV.
-
-
Analysis: Plot the drug concentration against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble 1:1 complex.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows for addressing solubility issues.
Caption: Troubleshooting workflow for solubility enhancement.
Caption: pH effect on the ionization and solubility of an amphoteric compound.
Caption: Mechanism of co-solvency to improve drug solubility.
References
- 1. Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2 | CID 87284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cas 17745-04-9,IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETIC ACID | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ijrar.org [ijrar.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. evotec.com [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. humapub.com [humapub.com]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. ijpsjournal.com [ijpsjournal.com]
stability issues with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter.
Q1: My this compound is precipitating out of my aqueous buffer. How can I resolve this?
A1: Precipitation is a common issue due to the compound's pH-dependent solubility. This compound is an amphoteric molecule, meaning it has both acidic and basic properties and is least soluble at its isoelectric point. It is known to be soluble in acidic and alkaline solutions but less soluble in neutral water.
-
Troubleshooting Steps:
-
Adjust the pH: The most likely cause of precipitation is that the pH of your buffer is near the isoelectric point of the compound. To redissolve the compound, try adjusting the pH of your solution. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) should increase solubility.
-
Consider a different buffer system: If adjusting the pH is not compatible with your experimental conditions, you may need to select a buffer system with a pH further away from the compound's isoelectric point.
-
Use a co-solvent: If working with a purely aqueous system is not essential, the addition of a small percentage of an organic co-solvent such as DMSO or ethanol can help to maintain solubility.
-
Q2: I am observing a progressive loss of my compound in solution over time, even when stored at 4°C. What could be the cause?
A2: A gradual loss of the compound suggests chemical degradation. The imidazo[1,2-a]pyridine core can be susceptible to degradation under certain conditions.
-
Potential Causes and Solutions:
-
pH-mediated hydrolysis: While the compound is more soluble at acidic or alkaline pH, extreme pH values can sometimes accelerate the hydrolysis of the heterocyclic ring. It is advisable to conduct a pH stability study to determine the optimal pH range for storage.
-
Oxidation: The imidazopyridine ring system may be prone to oxidation, especially if your buffer contains dissolved oxygen or trace metal ions. To mitigate this, consider de-gassing your buffers before use or adding a chelating agent like EDTA to sequester metal ions.
-
Photodegradation: Imidazopyridine-containing compounds can be sensitive to light. Ensure your solutions are protected from light by using amber vials or by wrapping your containers in aluminum foil, both during storage and during your experiments.
-
A logical workflow for troubleshooting precipitation issues is outlined below:
Caption: Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C. It is also recommended to protect them from light by using amber vials. Based on general chemical principles, preparing stock solutions in a suitable organic solvent like DMSO may offer better long-term stability than aqueous buffers. For aqueous solutions, a slightly acidic or basic pH may be preferable to neutral pH to ensure solubility, but the optimal pH for stability should be experimentally determined.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor for both the solubility and stability of this compound. While it is more soluble in acidic and alkaline conditions, these extremes may also promote degradation over time. A hypothetical stability profile is presented in the table below.
Hypothetical pH Stability Data
| Buffer pH | Temperature | Incubation Time (days) | % Degradation (Hypothetical) |
|---|---|---|---|
| 3.0 | 25°C | 7 | 5% |
| 5.0 | 25°C | 7 | 2% |
| 7.4 | 25°C | 7 | 8% (with some precipitation) |
| 9.0 | 25°C | 7 | 6% |
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds, including those with an imidazopyridine core, exhibit sensitivity to light. Exposure to UV or even ambient laboratory light for extended periods can lead to photodegradation. It is a standard best practice to handle all solutions of this compound under subdued light and to store them in light-protecting containers.
Hypothetical Photostability Data
| Condition | Duration of Exposure (hours) | % Degradation (Hypothetical) |
|---|---|---|
| Ambient Laboratory Light | 24 | 3% |
| Direct Sunlight | 4 | 15% |
| UV Lamp (254 nm) | 1 | >50% |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of the compound in a chosen buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
Dilute the stock solution into your desired aqueous buffer to a final concentration (e.g., 10 µg/mL).
-
Prepare separate aliquots for each time point and condition to be tested.
-
-
Incubation Conditions:
-
Time Points: 0, 2, 4, 8, 24, and 48 hours.
-
Temperature: Store one set of aliquots at the intended experimental temperature (e.g., 37°C) and a control set at 4°C.
-
Light Exposure: Wrap one set of aliquots in aluminum foil to serve as a dark control, and expose another set to ambient laboratory light.
-
-
Sample Analysis:
-
At each time point, take an aliquot from each condition.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the compound remaining versus time for each condition to determine the degradation rate.
-
The workflow for this experimental protocol is visualized below:
Caption: Experimental workflow for stability assessment.
Technical Support Center: Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no yield of my desired product, this compound. What are the potential causes and how can I improve the yield?
A1: Low or no yield in the synthesis of this compound can stem from several factors. A common preparative method involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon building block, followed by cyclization. One specific method mentions the reaction of imidazothiourea with bromoacetic acid, where adjusting reaction conditions is key to increasing the yield[1].
Potential causes for low yield include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Many syntheses of imidazo[1,2-a]pyridines require heating[2][3]. Ensure the reaction is running at the optimal temperature and for a sufficient duration as specified in the literature protocol.
-
Base Incompatibility: The choice and amount of base can be critical. Some protocols for similar compounds utilize a base like NaHCO₃ to improve efficiency under milder conditions[4]. If your reaction requires a base, ensure it is appropriate for the specific substrates and reaction conditions.
-
Poor Quality of Starting Materials: Impurities in the starting 2-aminopyridine or the acid derivative can interfere with the reaction. It is advisable to use purified starting materials.
-
Moisture or Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Inefficient Cyclization: The final cyclization step to form the imidazo[1,2-a]pyridine ring might be the bottleneck. Ensure that the conditions for this step are optimized.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.
-
Screen Different Bases: If a base is used, screen a variety of organic and inorganic bases to identify the most effective one.
-
Purify Starting Materials: Recrystallize or chromatograph your starting materials to remove any impurities.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture and oxygen.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts.
Q2: I am recovering a significant amount of my starting 2-aminopyridine. What could be the reason?
A2: Recovering a large amount of the starting 2-aminopyridine indicates that the initial reaction step, the nucleophilic attack of the pyridine nitrogen, is not proceeding efficiently. Several factors could contribute to this issue:
-
Insufficient Activation of the Electrophile: The electrophilic partner in the reaction may not be sufficiently reactive.
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the electrophile can hinder the reaction.
-
Reaction Temperature Too Low: The reaction may require a higher temperature to overcome the activation energy barrier. Some syntheses are performed at elevated temperatures, even up to 80°C or higher[2].
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of the reactants or their reactivity.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the consumption of the starting material by TLC.
-
Change the Solvent: Experiment with different solvents to find one that better facilitates the reaction.
-
Use a More Reactive Electrophile: If possible, consider using a more reactive derivative of your electrophile.
-
Catalyst Addition: Some related syntheses utilize catalysts, such as copper or iodine, to facilitate the reaction[2][5]. Investigating the use of a suitable catalyst could be beneficial.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification of this compound can be challenging due to its polar nature and the potential for closely related byproducts.
Common Impurities:
-
Unreacted Starting Materials: Residual 2-aminopyridine or the acid derivative.
-
Polymerization Products: Under certain conditions, starting materials or intermediates can polymerize.
-
Isomeric Byproducts: Depending on the synthetic route, other isomers may form.
-
Hydrolyzed Intermediates: If any ester intermediates are involved, they may hydrolyze back to the carboxylic acid.
Purification Strategies:
-
Acid-Base Extraction: Due to the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group, you can use pH adjustments to move your product between aqueous and organic layers, leaving non-ionizable impurities behind.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.
-
Column Chromatography: Silica gel column chromatography can be used for purification. A polar eluent system, possibly containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, may be required.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
A variety of synthetic methods for the imidazo[1,2-a]pyridine core have been reported. A two-step, one-pot synthesis for 3-substituted imidazo[1,2-a]pyridines has been developed, which can be adapted for the synthesis of the ethyl ester of the target molecule, followed by hydrolysis.
Example Protocol: Two-Step, One-Pot Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
This protocol is adapted from a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines[6].
Step 1: Formation of the Intermediate
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the intermediate by TLC.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add ethyl bromoacetate (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Step 3: Hydrolysis
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst/Reagent | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | 2-aminopyridines, α-bromo/chloroketones | Solvent-free | 60 | Good to Excellent | [7] |
| CuI | 2-aminopyridines, acetophenones | Not specified | Not specified | High | [2] |
| Iodine | 2-aminopyridines, acetophenones, dimedone | Water | Ultrasonic | Up to 91% | [8] |
| FeCl₃ | 2-aminopyridines, nitroolefins | Not specified | Not specified | Good | [7] |
| Microwave | Pyridine, bromoacetophenones, NH₄OAc | Not specified | 180 | Good | [4] |
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: General synthesis pathway for the imidazo[1,2-a]pyridine core.
References
- 1. chembk.com [chembk.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazo[1,2-a]pyridine derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your experiments.
1. Issue: Low Yield of the Desired Imidazo[1,2-a]pyridine Product
Question: My condensation reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of imidazo[1,2-a]pyridines can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. For condensation reactions involving aldehydes, oxidative conditions are often necessary for the final cyclization and aromatization; air oxidation can be slow, so the use of a mild oxidizing agent might be beneficial.[1]
-
Sub-optimal pH: The pH of the reaction can be critical. For condensations with carboxylic acids, acidic conditions are typically required. When using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be advantageous.[1]
-
Water Removal: Condensation reactions release water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, employing a Dean-Stark trap is a common strategy. In other setups, using a compatible drying agent may be helpful.[1]
-
Side Reactions: Undesired side reactions can consume your starting materials. Common side reactions include N-oxide formation or incomplete cyclization.[1]
-
Purification Losses: Significant product loss can occur during the workup and purification stages. It is important to ensure that your extraction and chromatography conditions are optimized for your specific derivative.[1]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent plays a pivotal role. For instance, in copper-catalyzed syntheses, CuBr has been identified as a highly effective catalyst, with DMF as the optimal solvent at a temperature of 80°C, achieving yields of up to 90%.[2] In some cases, iodine has been shown to be an efficient and cost-effective catalyst.[3]
2. Issue: Formation of Multiple Regioisomers upon N-alkylation
Question: I am attempting to alkylate my imidazo[1,2-a]pyridine, but I'm obtaining a mixture of isomers. How can I control the regioselectivity?
Answer: The imidazo[1,2-a]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The reaction conditions heavily influence the outcome of the alkylation.
-
Understanding Alkylation Sites: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The tautomeric nature of the N-H proton in the imidazole ring allows for alkylation at either N1 or N3.[1]
-
Solvent Effects: The choice of solvent can significantly influence the isomer ratio. For example, using nonpolar solvents under basic conditions may favor alkylation at the N3 position.[1]
-
Troubleshooting Steps: To achieve the desired isomer, it is recommended to screen different combinations of bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF, Dioxane).[1]
3. Issue: Incomplete Cyclization
Question: My reaction seems to stop at an intermediate stage, and I am isolating an acyclic product. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a frequent challenge, often resulting in the isolation of a stable intermediate.
-
Driving the Reaction:
-
Heat: Many cyclization reactions require sufficient thermal energy. Increasing the reaction temperature or switching to a higher-boiling solvent can be effective.[1]
-
Dehydration: As cyclization is a condensation reaction that eliminates a water molecule, ensuring its removal can shift the equilibrium towards the desired product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[4] Other common starting materials include aldehydes, ketones, nitroolefins, and alkynes, often in multi-component reactions.[2][5][6][7]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, several greener approaches have been developed. These include using air as an oxidant in copper-catalyzed reactions, employing water as a solvent, and utilizing ultrasound-assisted, metal-free catalytic systems.[2][6] Iodine-catalyzed reactions are also considered more environmentally benign due to the low cost and benign nature of the catalyst.[3]
Q3: Can I run these reactions under microwave irradiation?
A3: Absolutely. Microwave-assisted synthesis has been shown to be highly efficient for preparing imidazo[1,2-a]pyridine derivatives, often leading to significantly reduced reaction times and improved yields, sometimes in solvent-free conditions.[7][8]
Q4: My starting 2-aminopyridine is electron-deficient. Will this affect the reaction?
A4: Yes, the electronic properties of the substituents on the starting materials can influence the reaction outcome. Generally, electron-rich substrates tend to give better yields than electron-deficient ones in some copper-catalyzed systems.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (10) | Toluene | 100 | 12 | 45 |
| 2 | CuI (10) | DMF | 80 | 8 | 85 |
| 3 | CuBr (10) | DMF | 80 | 6 | 90 |
| 4 | Cu(OAc)2 (10) | DMSO | 100 | 12 | 60 |
| 5 | CuBr (10) | Acetonitrile | 80 | 10 | 75 |
Data synthesized from principles described in cited literature.[2]
Table 2: Effect of Catalyst in an Iodine-Catalyzed Multicomponent Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | None | Ethanol | Room Temp | 24 | < 5 |
| 2 | I2 (10) | Ethanol | Room Temp | 12 | 88 |
| 3 | I2 (20) | Water | Ultrasound | 1.5 | 92 |
| 4 | NBS (10) | Dichloromethane | Room Temp | 24 | 30 |
| 5 | I2 (20) | Methanol | 60°C | 6 | 85 |
Data synthesized from principles described in cited literature.[3][9]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the widely used condensation of a 2-aminopyridine with a phenacyl bromide.[4]
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of aqueous ethanol (10 mL).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol describes a one-pot synthesis from an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide.[3]
-
To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (5 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for classical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials such as 2-aminopyridine, the ester intermediate ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate if the synthesis involves a hydrolysis step, and potentially regioisomers or byproducts from the cyclization reaction.
Q3: My compound appears to be zwitterionic. How does this affect purification?
A3: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the compound can exist as a zwitterion, which can affect its solubility and chromatographic behavior. In flash chromatography, this can lead to tailing or streaking on the column. Adjusting the pH of the eluent by adding a small amount of acetic acid can often mitigate these effects by protonating the pyridine nitrogen and ensuring the compound elutes as a single species. During recrystallization, the zwitterionic nature influences solvent selection.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out During Recrystallization
If your compound separates as an oil instead of forming crystals, this may be due to the solvent being too nonpolar or the cooling process being too rapid.
-
Solution:
-
Add a small amount of a more polar co-solvent (e.g., a little methanol to an ethanol recrystallization) to increase the solubility of the compound at elevated temperatures.
-
Ensure the cooling process is slow and gradual. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different recrystallization solvent. Based on available data, ethanol is a suitable solvent.
-
Issue 2: Poor Recovery of Purified Product
Low recovery after recrystallization can be caused by using too much solvent or premature crystallization.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure that the filtration of the hot solution (if performed to remove insoluble impurities) is done quickly to prevent premature crystallization on the filter paper. Pre-heating the funnel and filter paper can help.
-
After crystallization, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Flash Column Chromatography
Issue 1: Tailing or Streaking of the Compound on the Column
This is a common issue with polar and ionizable compounds like this compound due to strong interactions with the silica gel.
-
Solution:
-
Add a small percentage (0.5-2%) of acetic acid to your eluent system. This will help to suppress the ionization of the carboxylic acid and reduce tailing.
-
Consider using a less acidic stationary phase, such as neutral alumina, if the compound is sensitive to the acidic nature of silica gel.
-
Issue 2: Co-elution of Impurities
If impurities are not well-separated from the desired product, the solvent system needs to be optimized.
-
Solution:
-
Carefully analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
A common starting eluent for imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate. For this more polar acetic acid derivative, a more polar system such as dichloromethane/methanol is likely necessary.
-
Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can improve separation.
-
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Ethanol | High purity solid with a melting point of 255-256 °C. |
| Flash Chromatography | Stationary Phase: Silica Gel | Good separation of polar impurities. |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Methanol with 0.5-2% Acetic Acid |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of 1% acetic acid. Adjust the polarity to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar component of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to effectively separate all components.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting common issues in flash column chromatography.
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: I am experiencing very low yields in my imidazo[1,2-a]pyridine synthesis. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in imidazo[1,2-a]pyridine synthesis and can stem from several factors. Here is a breakdown of potential causes and troubleshooting strategies:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Solvent: Protic solvents of medium polarity, such as n-butanol, can sometimes facilitate the reaction by promoting product precipitation.[1] In some cases, green solvents like polyethylene glycol (PEG-400) and water mixtures have been shown to be effective, especially in microwave-assisted syntheses.[2] For certain reactions, like those involving α-haloketones, proceeding without a solvent at a modest temperature (e.g., 60°C) can surprisingly lead to excellent yields.[3][4]
-
Temperature: Temperature control is crucial. While some classical methods require high temperatures, many modern protocols operate at milder conditions.[3] For instance, in copper-catalyzed syntheses using air as an oxidant, 80°C has been identified as an ideal temperature.[5] It is advisable to perform temperature screening to find the optimal balance between reaction rate and side product formation.
-
Catalyst: The choice of catalyst is critical. For multicomponent reactions, Lewis acids like Sc(OTf)₃, or iodine have been used effectively.[3][6] In copper-catalyzed reactions, CuBr has been shown to be a highly effective catalyst.[5] The catalyst loading should also be optimized; for instance, a 20 mol% loading of iodine has been found to be optimal in certain ultrasound-assisted syntheses.[7] In some instances, a catalyst-free approach may even be viable.[3]
-
-
Poor Reactivity of Starting Materials: The electronic properties of the substituents on your starting materials (e.g., 2-aminopyridine, aldehyde, ketone) can influence their reactivity.
-
Substituent Effects: Electron-donating groups on the acetophenone component have been observed to give better yields compared to electron-withdrawing groups in some iodine-catalyzed multicomponent reactions.[7] Conversely, in other multicomponent reactions, the electronic properties of substituents on the isatin and 2-aminopyridine had no obvious effect on reactivity.[1] Careful consideration of your specific substrates is necessary.
-
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired side products, thus reducing the yield of the desired imidazo[1,2-a]pyridine. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help identify the formation of side products.
-
Inefficient Purification: Product loss during workup and purification can contribute to low isolated yields. See the question below on purification for more details.
Question 2: I am observing significant side product formation in my reaction. How can I minimize this?
Answer: The formation of side products is a common pitfall. Here are some strategies to enhance the selectivity of your reaction:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Running the reaction at a lower or higher temperature might favor the desired pathway.
-
Change the Order of Reagent Addition: In multicomponent reactions, a stepwise addition of reagents can sometimes prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.
-
Choice of Catalyst: A different catalyst may offer better selectivity for the desired reaction pathway. For example, in the synthesis from nitroolefins, FeCl₃ was identified as a superior catalyst over other Lewis acids like AlCl₃, ZnCl₂, and Cu(OTf)₂.[3]
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant may lead to the formation of side products.
Question 3: I am struggling with the purification of my imidazo[1,2-a]pyridine product. What are the best practices?
Answer: Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or side products.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity of the eluent system should be carefully optimized based on the polarity of your product.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification.
-
Workup Procedure: A thorough aqueous workup is often necessary to remove salts and excess reagents, especially in reactions that use stoichiometric dehydrating agents or acids.[8] In some cases, the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.[1]
-
Solvent-Free Reactions: Some protocols, particularly those that are catalyst- and solvent-free, can yield products that are pure enough after simple evaporation of the reaction solvent, avoiding the need for chromatography.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for imidazo[1,2-a]pyridines, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Catalysts in a Three-Component Synthesis of Imidazo[1,2-a]pyrazines and Pyridines [6]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | FeCl₃ (5) | Ethanol | 12 | 45 |
| 2 | I₂ (5) | Ethanol | 2 | 92 |
| 3 | I₂ (5) | Methanol | 4 | 85 |
| 4 | I₂ (5) | Water | 6 | 60 |
| 5 | I₂ (5) | Acetonitrile | 5 | 70 |
| 6 | I₂ (5) | Dichloromethane | 5 | 65 |
| 7 | I₂ (5) | Toluene | 8 | 55 |
Table 2: Optimization of a One-Pot, Three-Component Synthesis of Quinazolin-2-one-fused Imidazo[1,2-a]pyridines [1]
| Entry | Acid (1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA | CH₃CN | 80 | 12 | 25 |
| 2 | TFA | Dioxane | 100 | 12 | 30 |
| 3 | TFA | Toluene | 110 | 12 | 35 |
| 4 | TFA | n-BuOH | 110 | 12 | 40 |
| 5 | p-TsOH | n-BuOH | 110 | 12 | 32 |
| 6 | AcOH | n-BuOH | 110 | 12 | 28 |
| 7 | TFA (1.35 equiv of aminopyridine and isocyanide) | n-BuOH | 110 | 12 | 42 |
Key Experimental Protocols
This section provides detailed methodologies for key synthetic routes to imidazo[1,2-a]pyridines.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[10][11]
This multicomponent reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
Materials:
-
Aldehyde (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst (e.g., NH₄Cl, 20 mol%)
-
Solvent (e.g., Methanol)
-
Microwave reactor (optional)
Procedure:
-
In a microwave-safe sealed tube equipped with a magnetic stirring bar, combine the aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), the corresponding isocyanide (1.0 equiv), and the catalyst (e.g., NH₄Cl, 20 mol%).
-
Add the solvent (e.g., Methanol).
-
If using microwave irradiation, seal the vessel and irradiate at a set temperature (e.g., 75-120°C) for a short duration (e.g., 10-30 minutes).[10][11] Monitor the reaction progress by TLC.
-
If using conventional heating, stir the reaction mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 8 hours).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Three-Component Modification)[13]
This modified protocol allows for the efficient one-pot synthesis of substituted pyridines, which can be precursors or related structures to imidazo[1,2-a]pyridines.
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual logical diagrams
The following diagrams illustrate key workflows and relationships in imidazo[1,2-a]pyridine synthesis.
Caption: A troubleshooting workflow for addressing low yields in imidazo[1,2-a]pyridine synthesis.
Caption: The interplay of key parameters influencing the outcome of multicomponent reactions for imidazo[1,2-a]pyridine synthesis.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. scielo.br [scielo.br]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
how to prevent degradation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to harsh pH conditions (strong acids and bases), high temperatures, oxidizing agents, and light (UV and visible). The imidazo[1,2-a]pyridine core and the acetic acid side chain are both susceptible to specific degradation pathways under these stress conditions.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed, light-resistant container in a dry environment at 2-8°C.[1][2] Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against oxidation.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, which can separate the parent compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an imidazopyridine core can be susceptible to photolytic degradation.[3][4] It is crucial to protect the compound from light, especially during long-term storage and when in solution. Use amber vials or wrap containers with aluminum foil.
Q5: What are the likely degradation products of this compound?
A5: Based on forced degradation studies of structurally similar compounds like zolpidem, potential degradation products could arise from hydrolysis, oxidation, and photolysis.[3][4][5] The acetic acid side chain could undergo decarboxylation under thermal stress. The imidazopyridine ring could be oxidized or undergo photodegradation to form various modified structures.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step | Verification Method |
| Degradation of the compound in the assay buffer. | Prepare fresh solutions of the compound immediately before use. Protect solutions from light and maintain appropriate temperature. | Analyze the compound in the assay buffer over time using HPLC to check for the appearance of degradation peaks. |
| Contamination of the stock solution. | Prepare a fresh stock solution from a new batch of the compound, if available. Filter the stock solution through a 0.22 µm filter. | Compare the HPLC chromatograms of the old and new stock solutions. |
| Interaction with other assay components. | Run control experiments to assess the stability of the compound in the presence of individual assay components. | Use HPLC-MS to identify any potential adducts or degradation products formed. |
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
| Possible Cause | Troubleshooting Step | Verification Method |
| Hydrolysis of the compound. | If the sample was stored in a non-anhydrous solvent or exposed to humidity, this could indicate hydrolysis. Store in a desiccated environment. | Characterize the new peak using LC-MS to see if its mass corresponds to a hydrolyzed product. |
| Oxidative degradation. | If the sample was not stored under an inert atmosphere, oxidation might have occurred. Purge containers with an inert gas before sealing. | Use LC-MS to identify potential oxidized products (e.g., N-oxides). |
| Photodegradation. | If the sample was exposed to light, the new peaks could be photoproducts. Always store in light-resistant containers. | Compare the chromatogram of a light-exposed sample with one that has been kept in the dark. |
| Thermal degradation. | If the sample was exposed to high temperatures, this could lead to degradation, such as decarboxylation. Adhere to recommended storage temperatures. | Analyze the sample using LC-MS and look for masses corresponding to thermally degraded products. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Conditions
| Stress Condition | Potential Degradation Pathway | Key Degradation Products | Preventive Measures |
| Acidic/Basic Hydrolysis | While the acetic acid is stable, impurities or derivatives (e.g., esters, amides) could hydrolyze. The imidazopyridine ring itself is generally stable under mild hydrolytic stress. | Corresponding carboxylic acid from ester/amide impurities. | Use high-purity starting material. Control pH of solutions. |
| Oxidation | Oxidation of the imidazopyridine ring, potentially forming N-oxides. | Imidazopyridine N-oxides. | Store under an inert atmosphere (argon or nitrogen). Avoid contact with oxidizing agents. |
| Photolysis | Complex degradation pathways involving the imidazopyridine ring system upon exposure to UV or visible light. | Various photo-isomers and cleavage products. | Store in amber vials or protect from light with aluminum foil. Minimize light exposure during experiments. |
| Thermal | Decarboxylation of the acetic acid side chain at elevated temperatures. | 3-methyl-imidazo[1,2-a]pyridine. | Store at recommended low temperatures (2-8°C). Avoid prolonged heating of solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method. Characterize significant degradation products using LC-MS and NMR.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and stability monitoring.
References
Technical Support Center: Optimizing Fluorescence of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. Our aim is to help you overcome common experimental challenges and optimize the fluorescent signal of this compound in your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general fluorescent properties of the imidazo[1,2-a]pyridine scaffold?
The imidazo[1,2-a]pyridine scaffold is known for its fluorescent properties, with emission typically occurring in the blue-violet region of the electromagnetic spectrum.[1][2] The fluorescence is attributed to its π-conjugated bicyclic structure.[1] The intensity and wavelength of the fluorescence can be significantly influenced by substituents on the heterocyclic and phenyl rings, as well as the surrounding microenvironment.[1][3]
Q2: How does the substitution on the imidazo[1,2-a]pyridine ring affect its fluorescence?
Substituents play a crucial role in modulating the fluorescence of imidazo[1,2-a]pyridines. Generally, electron-donating groups, such as amino (-NH2) or methoxy (-OCH3) groups, tend to enhance fluorescence intensity.[3][4] Conversely, electron-withdrawing groups, like nitro (-NO2) or carboxyl (-COOH) groups, can decrease or even quench the fluorescence.[3][4] Substitution with phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield.[1]
Q3: Is the fluorescence of this compound sensitive to pH?
Yes, the fluorescence of many imidazo[1,2-a]pyridine derivatives is sensitive to pH.[2] For instance, the fluorescence of related compounds is often preserved in weakly acidic to neutral aqueous solutions but can be suppressed in strongly acidic (e.g., 10 N HCl) or alkaline environments.[3] This pH sensitivity makes them potential candidates for use as pH probes in biological systems.[5][6][7][8]
Q4: What is the expected impact of solvent polarity on the fluorescence signal?
The solvent environment can significantly affect the fluorescence of imidazo[1,2-a]pyridine derivatives. Some studies have noted that fluorescence can be particularly intense in solvents like ethyl acetate and dichloromethane.[3] The photophysical properties, including absorption and emission maxima, can shift depending on the solvent used, such as methanol, acetonitrile, THF, and DCM.[1]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal is a common issue that can arise from several factors.[9][10][11][12][13]
Possible Causes and Solutions:
-
Suboptimal pH: The fluorescence of this compound is likely pH-dependent. Extreme pH values may quench the fluorescence.
-
Solution: Ensure the pH of your buffer system is within the optimal range for this compound, likely near neutral or slightly acidic.[3] Perform a pH titration to determine the optimal pH for your experiment.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact fluorescence intensity.
-
Low Concentration: The concentration of the fluorophore may be too low for detection.
-
Solution: Increase the concentration of this compound. However, be mindful of potential aggregation at high concentrations, which can also lead to fluorescence quenching.
-
-
Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore, leading to a loss of signal.[9][12]
-
Incorrect Instrument Settings: The settings on your fluorometer or microscope may not be optimized for this compound.
-
Solution: Ensure you are using the correct excitation and emission wavelengths. Adjust the gain and exposure time to enhance signal detection.[11]
-
Issue 2: High Background Signal
A high background signal can obscure the specific fluorescence of your compound, reducing the signal-to-noise ratio.[10][11][13]
Possible Causes and Solutions:
-
Autofluorescence: Biological samples often contain endogenous fluorophores that contribute to background noise.[10][11]
-
Impure Compound: Impurities in your sample of this compound could be fluorescent.
-
Solution: Ensure the purity of your compound using analytical techniques such as HPLC or NMR.
-
-
Non-specific Binding (in biological samples): The compound may be binding non-specifically to cellular components.
-
Solution: Optimize staining protocols by including blocking steps and thorough washing to remove unbound compound.[10]
-
Data Summary
The following table summarizes the expected qualitative effects of various factors on the fluorescence signal of this compound, based on the known behavior of the imidazo[1,2-a]pyridine class of compounds.
| Factor | Expected Effect on Fluorescence Intensity | Reference |
| pH | Optimal in weakly acidic to neutral pH; quenching at extreme acidic or alkaline pH. | [3] |
| Solvent Polarity | Intensity is solvent-dependent; may be higher in less polar solvents like ethyl acetate. | [3] |
| Electron-Donating Substituents | Generally increase fluorescence intensity. | [1][3][4] |
| Electron-Withdrawing Substituents | Generally decrease or quench fluorescence. | [1][3][4] |
| Concentration | Signal increases with concentration up to a point; quenching may occur at high concentrations due to aggregation. | General Knowledge |
| Excitation Light Intensity | Higher intensity can increase signal but also accelerates photobleaching. | [9][12] |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 450 nm, based on the typical blue emission of this scaffold) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the wavelength of maximum absorption.
-
Emission Scan: Set the excitation wavelength to the maximum determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum fluorescence emission.
-
Data Analysis: The peaks of the excitation and emission scans will provide the optimal wavelengths for your experiments.
Protocol 2: pH Profile of Fluorescence Intensity
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
Sample Preparation: Add a constant amount of this compound stock solution to each buffer to achieve the same final concentration.
-
Fluorescence Measurement: Using the optimal excitation and emission wavelengths determined in Protocol 1, measure the fluorescence intensity of the compound in each buffer.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. This will reveal the pH range in which the compound's fluorescence is stable and optimal, as well as its pKa if the fluorescence is titratable.
Visualizations
Caption: A workflow diagram for troubleshooting low fluorescence signals.
Caption: A diagram illustrating the proposed effect of pH on fluorescence.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Bioimaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
troubleshooting unexpected results with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and in vitro experimentation.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: My synthesis of this compound resulted in a low yield. What are the common causes and how can I optimize the reaction?
-
A1: Low yields can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits. For the typical synthesis involving the reaction of 2-aminopyridine with a suitable three-carbon building block with a carboxylic acid or ester functionality, ensure all reagents are pure and dry. The reaction temperature and time are also critical; gradual heating and monitoring the reaction progress by Thin Layer Chromatography (TLC) are recommended. The choice of solvent and base can also significantly impact the yield. Consider screening different solvents and bases to find the optimal conditions for your specific setup.
-
-
Q2: I am observing unexpected spots on my TLC plate during the reaction monitoring. What could these be?
-
A2: Unexpected spots on the TLC plate often indicate the formation of side products. A common side reaction in the synthesis of imidazo[1,2-a]pyridines is the formation of regioisomers, where the substituent attaches to a different position on the imidazo[1,2-a]pyridine core. Incomplete cyclization can also lead to intermediate products. To identify these byproducts, consider scaling up a small portion of the reaction to isolate and characterize the impurities using techniques like NMR or mass spectrometry.
-
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?
-
A3: Due to the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group, this compound can be challenging to purify by standard silica gel chromatography. Recrystallization is often the most effective method for purification. Ethanol is a commonly reported solvent for recrystallization.[1] If chromatographic purification is necessary, consider using a modified silica gel or a different stationary phase. Alternatively, techniques such as preparative HPLC can be employed for high-purity samples.
-
Compound Handling & Storage
-
Q4: What are the general solubility properties of this compound?
-
Q5: How should I store this compound to ensure its stability?
-
A5: As a solid, the compound should be stored in a cool, dry place. For long-term storage, keeping it at 2-8°C is recommended. Solutions in DMSO should be stored at -20°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
In Vitro Assays
-
Q6: I am observing inconsistent results in my cell-based assays. What could be the issue?
-
A6: Inconsistent results in cell-based assays can arise from several factors related to the compound or the experimental setup. Poor solubility of the compound in the assay medium is a common problem with heterocyclic compounds.[2] Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. It is also crucial to verify the stability of the compound in the assay medium over the duration of the experiment. Cell line-specific effects can also lead to variability.
-
-
Q7: My compound does not show the expected biological activity. What are some troubleshooting steps?
-
A7: If the compound is not exhibiting the expected activity, first confirm its identity and purity. Impurities from the synthesis can interfere with the assay. If the compound's purity is confirmed, consider the possibility that the target of interest is not expressed or is expressed at low levels in the chosen cell line. It is also possible that the compound's mechanism of action is different from what was hypothesized. For instance, while some imidazo[1,2-a]pyridine derivatives are known to inhibit the PI3K/Akt/mTOR pathway, this may not be the primary mechanism for all derivatives or in all cell types.[2]
-
Experimental Protocols
General Synthesis of this compound
This is a generalized protocol based on common synthetic routes for imidazo[1,2-a]pyridines and should be optimized for specific laboratory conditions.
Materials:
-
2-aminopyridine
-
Ethyl 4-bromoacetoacetate (or a similar 3-carbon building block with a masked or protected carboxylic acid)
-
Sodium bicarbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for hydrolysis if starting with an ester)
-
Sodium hydroxide (for neutralization)
Procedure:
-
A mixture of 2-aminopyridine and ethyl 4-bromoacetoacetate in ethanol is heated under reflux in the presence of a base like sodium bicarbonate.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with hydrochloric acid to hydrolyze the ester to the carboxylic acid.
-
The acidic solution is neutralized with a base such as sodium hydroxide to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A375)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in the complete medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound and a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Melting Point | 255-256 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in acid and alkali, less soluble in water | [1] |
Table 2: Representative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
Note: The following data is for related imidazo[1,2-a]pyridine compounds and is provided for illustrative purposes. The specific activity of this compound may vary.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative A | A375 | Melanoma | 9.7 | [2] |
| Derivative A | HeLa | Cervical Cancer | 15.2 | [2] |
| Derivative B | A375 | Melanoma | 20.4 | [2] |
| Derivative B | HeLa | Cervical Cancer | 35.8 | [2] |
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of Minodronic Acid and Alendronate in the Management of Osteoporosis
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of two leading bisphosphonates.
In the landscape of osteoporosis therapeutics, nitrogen-containing bisphosphonates stand as a cornerstone of treatment, effectively reducing bone resorption and mitigating fracture risk. This guide provides a comprehensive comparison of two prominent members of this class: Minodronic acid, a third-generation bisphosphonate, and Alendronate, a widely prescribed second-generation agent. While the initially requested compound, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, is a key intermediate in the synthesis of Minodronic acid, its own biological efficacy data is limited. Therefore, this guide focuses on the clinically relevant comparison between Minodronic acid and its well-established alternative, Alendronate.
Comparative Efficacy
Clinical trials have demonstrated that both Minodronic acid and Alendronate are effective in increasing bone mineral density (BMD) and reducing the incidence of fractures in patients with osteoporosis. Head-to-head studies indicate a comparable, and in some aspects, potentially superior efficacy profile for Minodronic acid.
A randomized, double-blind, multicenter study directly comparing the two drugs in postmenopausal women with osteoporosis revealed similar increases in BMD after one year of treatment. The Minodronic acid group (1 mg daily) showed a 5.86% increase in lumbar spine BMD, while the Alendronate group (5 mg daily) exhibited a 6.29% increase.[1] Both treatments also resulted in comparable increases in total hip BMD.[1]
Regarding fracture prevention, a meta-analysis of several studies suggested that Minodronic acid may offer a significant advantage in reducing the risk of vertebral fractures compared to other bisphosphonates, including Alendronate.[2] However, for non-vertebral fractures, the difference in risk reduction between the two drugs was not statistically significant.[2] Another meta-analysis focusing on Alendronate demonstrated a significant reduction in the risk of non-vertebral fractures, including hip and wrist fractures, over a three-year period.[3]
Table 1: Summary of Comparative Efficacy Data
| Efficacy Parameter | Minodronic Acid | Alendronate | Key Findings |
| Lumbar Spine BMD Increase (1 year) | 5.86%[1] | 6.29%[1] | Comparable efficacy in increasing lumbar spine BMD. |
| Total Hip BMD Increase (1 year) | 3.47%[1] | 3.27%[1] | Similar improvements in total hip BMD. |
| Vertebral Fracture Risk Reduction | Significantly decreased compared to other drugs (RR: 0.520)[2] | Reduces risk of radiographic vertebral fractures (RR: 0.52)[4] | Minodronic acid shows a strong effect on reducing vertebral fractures. |
| Non-Vertebral Fracture Risk Reduction | No significant difference compared to other drugs (RR: 0.672)[2] | Reduces risk of non-vertebral fractures (RR: 0.71)[3] | Both drugs show efficacy, with Alendronate having a slightly more established profile in some studies. |
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
Both Minodronic acid and Alendronate share a common mechanism of action, targeting the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts. FPPS is a critical enzyme for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, which are vital for normal osteoclast function, including cytoskeletal arrangement, ruffled border formation, and cell survival.
By inhibiting FPPS, these bisphosphonates disrupt these crucial cellular processes, leading to osteoclast inactivation and apoptosis. This ultimately results in a potent suppression of bone resorption.
Experimental Protocols
The clinical evaluation of Minodronic acid and Alendronate has been conducted through rigorous, randomized, controlled trials. The methodologies employed in these studies are crucial for understanding the validity and comparability of the efficacy data.
Key Clinical Trial Design
A representative experimental workflow for a head-to-head comparison trial is as follows:
Detailed Methodologies
-
Patient Population: Studies typically enroll postmenopausal women with a diagnosis of osteoporosis, often defined by a bone mineral density T-score of -2.5 or lower at the lumbar spine or femoral neck, and/or the presence of at least one prevalent vertebral fracture.[3][4][5]
-
Intervention and Dosage:
-
Efficacy Endpoints and Assessments:
-
Bone Mineral Density (BMD): The primary efficacy endpoint is often the change in BMD from baseline. Measurements are typically performed at the lumbar spine (L1-L4), total hip, and femoral neck using dual-energy X-ray absorptiometry (DXA), which is considered the gold standard for bone densitometry.[7][8][9][10]
-
Bone Turnover Markers: To assess the pharmacodynamic effects of the drugs, levels of bone resorption and formation markers are measured in serum and/or urine at various time points.
-
Resorption Markers: Commonly measured markers include urinary N-terminal telopeptide of type I collagen (NTX) and deoxypyridinoline (DPD), as well as serum C-terminal telopeptide of type I collagen (CTX).[1][11][12][13]
-
Formation Markers: Serum bone-specific alkaline phosphatase (BSAP) and osteocalcin are frequently assessed.[14]
-
-
Fracture Incidence: The incidence of new vertebral and non-vertebral fractures is a key clinical outcome.
-
Vertebral Fractures: Assessed using lateral spine radiographs at baseline and follow-up. The Genant semi-quantitative method is a commonly used technique for grading the severity of vertebral deformities.[15][16][17][18] Vertebral Fracture Assessment (VFA) using DXA is also employed as a low-radiation alternative.[15][18][19]
-
Non-Vertebral Fractures: Data on non-vertebral fractures are typically collected through patient self-reporting and confirmed by radiographic evidence.[3][20][21][22]
-
-
-
Statistical Analysis:
-
The primary analysis is often performed on the intention-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.[23]
-
Changes in BMD and bone turnover markers are typically analyzed using analysis of covariance (ANCOVA), with baseline values as a covariate.
-
The incidence of fractures is often analyzed using time-to-event methods, such as the Cox proportional hazards model, to calculate relative risks or hazard ratios.[3] Statistical significance is generally set at a p-value of less than 0.05.[24]
-
Conclusion
Both Minodronic acid and Alendronate are potent inhibitors of bone resorption with a well-defined mechanism of action. Clinical evidence from head-to-head trials indicates that both drugs are effective in increasing bone mineral density in patients with osteoporosis, with comparable safety profiles.[1][25] While their effects on BMD are largely similar, some evidence suggests that Minodronic acid may offer a greater reduction in the risk of vertebral fractures.[2] The choice between these two agents may depend on factors such as dosing frequency, patient preference, and specific clinical considerations. This guide provides a foundational understanding for researchers and clinicians to critically evaluate the existing data and inform future research and clinical decision-making in the field of osteoporosis management.
References
- 1. A double-blinded head-to-head trial of minodronate and alendronate in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minodronate in the treatment of osteoporosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of nonvertebral fractures by alendronate. A meta-analysis. Alendronate Osteoporosis Treatment Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. Radiodensitometric and DXA analyses for the measurement of bone mineral density after systemic alendronate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iaea.org [iaea.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 11. Clinical Usefulness of Biochemical Resorption Markers in Osteoporosis | Semantic Scholar [semanticscholar.org]
- 12. Biochemical markers of bone turnover in osteoporosis | Oncohema Key [oncohemakey.com]
- 13. Effect of alendronate on bone mineral density and bone turnover markers in post-gastrectomy osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential value of monitoring bone turnover markers among women on alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vertebral Fracture Assessment with Densitometry [southcarolinablues.com]
- 16. Vertebral fracture assessment: Current research status and application in patients with kyphoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theros.org.uk [theros.org.uk]
- 18. Vertebral fractures | International Osteoporosis Foundation [osteoporosis.foundation]
- 19. researchgate.net [researchgate.net]
- 20. Alendronate Use and the Risk of Nonvertebral Fracture During Glucocorticoid Therapy: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alendronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. Comparative Effects of Minodronate and Alendronate on Low Back Pain in Postmenopausal Osteoporosis and Age Influence: A Head-to-Head, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Farnesyl Diphosphate Synthase as the Target of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds targeting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. The focus is on validating the therapeutic targeting of this enzyme, with a specific lineage to 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, a crucial intermediate in the synthesis of the potent bisphosphonate, Minodronic acid.
Introduction to the Target: Farnesyl Diphosphate Synthase (FPPS)
Farnesyl diphosphate synthase is a critical enzyme that catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP). FPP is a vital precursor for the biosynthesis of essential molecules, including sterols, dolichols, and ubiquinone. Furthermore, FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP), are necessary for the prenylation of small GTP-binding proteins that are integral to various cellular processes, including osteoclast function. Inhibition of FPPS in osteoclasts disrupts their bone-resorbing activity and induces apoptosis, making it a validated therapeutic target for osteoporosis and other bone-related diseases.
From Intermediate to Active Agent: The Role of this compound
While this compound itself is not the primary active compound, it is a pivotal intermediate in the chemical synthesis of Minodronic acid. Minodronic acid is a third-generation nitrogen-containing bisphosphonate that exhibits high potency in inhibiting FPPS. The imidazo[1,2-a]pyridine core of this precursor is a key structural feature that contributes to the final compound's biological activity.
Comparative Analysis of FPPS Inhibitors
The primary class of drugs targeting FPPS are the bisphosphonates. This guide compares Minodronic acid with other widely used bisphosphonates.
| Compound | Chemical Class | IC50 (nM) for human FPPS | Reference |
| Minodronic acid | Bisphosphonate | 2.1 | [1] |
| Zoledronic acid | Bisphosphonate | 0.5 - 2.8 | [2][3] |
| Risedronic acid | Bisphosphonate | 1.0 - 5.1 | [2][3] |
| Alendronic acid | Bisphosphonate | 20 - 70 | [2][3] |
| Ibandronic acid | Bisphosphonate | 2.0 - 10 | [2][3] |
Experimental Protocols
FPPS Enzyme Inhibition Assay
A standard method to determine the inhibitory activity of compounds against FPPS involves measuring the enzymatic reaction's product formation in the presence and absence of the inhibitor.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
Inhibitor compounds (e.g., Minodronic acid, Zoledronic acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, and [14C]IPP.
-
Add varying concentrations of the inhibitor compound to the reaction mixture.
-
Initiate the reaction by adding the FPPS enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the radiolabeled farnesyl pyrophosphate product using an organic solvent (e.g., hexane or chloroform/methanol).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the context of FPPS inhibition and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of FPPS and its inhibition.
Caption: Workflow for the FPPS enzyme inhibition assay.
Conclusion
The validation of farnesyl diphosphate synthase as a therapeutic target for osteoporosis is well-established, primarily through the clinical success of bisphosphonate drugs. This compound serves as a key building block for Minodronic acid, a potent third-generation bisphosphonate. The comparative data presented in this guide demonstrates the high inhibitory potency of Minodronic acid against FPPS, positioning it as a significant therapeutic agent in the management of bone disorders. The provided experimental protocol offers a standardized method for evaluating the efficacy of novel FPPS inhibitors.
References
A Comparative Analysis of Imidazo[1,2-a]pyridine Analogs: A Guide for Drug Discovery Professionals
An In-depth Review of Anticancer, Kinase Inhibitory, and Antibacterial Activities
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of various imidazo[1,2-a]pyridine analogs, focusing on their anticancer, kinase inhibitory, and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways.
Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine analogs against various human cancer cell lines. This data highlights the structure-activity relationships (SAR) that govern their anticancer potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -C6H5 | -H | A549 (Lung) | 7.5 | [1] |
| 1b | -CH3 | -C6H5 | -H | A549 (Lung) | 5.2 | [1] |
| 1c | -H | -C6H4-4-Cl | -H | A549 (Lung) | 3.1 | [1] |
| 2a | -H | -C6H5 | -CONH2 | MCF-7 (Breast) | 1.8 | [2] |
| 2b | -H | -C6H5 | -CSNH2 | MCF-7 (Breast) | 0.9 | [2] |
| 3a | -H | -C6H4-4-F | -H | HCT116 (Colon) | 4.6 | [3] |
| 3b | -H | -C6H4-4-OCH3 | -H | HCT116 (Colon) | 8.2 | [3] |
| IP-5 | - | - | - | HCC1937 (Breast) | 45 | [4] |
| IP-6 | - | - | - | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | - | - | - | HCC1937 (Breast) | 79.6 | [4] |
| Compound 12b | - | - | - | Hep-2 (Laryngeal) | 11 | [5] |
| Compound 12b | - | - | - | HepG2 (Liver) | 13 | [5] |
| Compound 12b | - | - | - | MCF-7 (Breast) | 11 | [5] |
| Compound 12b | - | - | - | A375 (Melanoma) | 11 | [5] |
| Compound 12 | - | - | - | HT-29 (Colon) | 4.15 | [6] |
| Compound 18 | - | - | - | MCF-7 (Breast) | 14.81 | [6] |
| Compound 18 | - | - | - | B16F10 (Melanoma) | 14.39 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Imidazo[1,2-a]pyridine analogs
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for MTT Assay.
Kinase Inhibitory Activity
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine analogs is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
Comparative Kinase Inhibitory Data
The following table presents the IC50 values of representative imidazo[1,2-a]pyridine derivatives against key protein kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | CLK1 | 0.7 | [7] |
| 4c | DYRK1A | 2.6 | [7] |
| Compound 35 | PI3Kα | 0.150 | [8] |
| K00135 | PIM1 | 0.23 | [9] |
| K00135 | PIM2 | 25 | [9] |
| K00486 | PIM1 | 0.02 | [9] |
| K00486 | PIM2 | 2.5 | [9] |
| K00152 | PIM1 | 0.03 | [9] |
| K00152 | PIM2 | 1.5 | [9] |
| Compound 40b | PfNF54 | 0.3709 | [10] |
| Compound 40b | PfK1 | 0.6447 | [10] |
| Compound 40b | PfPKG | 2.210 | [10] |
| Compound 40b | PvPI4K | 0.032 | [10] |
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine analogs have been shown to inhibit PI3K (phosphatidylinositol 3-kinase) or mTOR (mammalian target of rapamycin), leading to the suppression of this pro-survival signaling cascade.[11][12]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[13] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[13]
Caption: c-Met Signaling Pathway Inhibition.
Experimental Protocol: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the in vitro inhibitory activity of imidazo[1,2-a]pyridine analogs against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, c-Met)
-
Kinase substrate (specific to the kinase being assayed)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Imidazo[1,2-a]pyridine analogs
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound, and the kinase substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (luminescence or fluorescence) is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Antibacterial Activity of Imidazo[1,2-a]pyridine Analogs
Certain imidazo[1,2-a]pyridine derivatives have shown promising activity against various bacterial strains, including multi-drug resistant ones, making them attractive candidates for the development of new antibiotics.
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyridine analogs against different bacterial species. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | |
| Compound 15 | M. tuberculosis H37Rv | 0.10-0.19 (µM) | |
| Compound 16 | M. tuberculosis H37Rv | 0.10-0.19 (µM) | |
| Compound 4e | P. aeruginosa | 0.5 (mg/mL) | |
| Compound 4e | S. aureus | 0.5 (mg/mL) | |
| Chalcone 4a | E. coli | - | |
| Chalcone 4b | S. aureus | - | |
| Compound 2 | B. cereus | 0.07 (mg/mL) | |
| Compound 5h | S. aureus | 6.25 |
Note: Some values were reported in µM or mg/mL as indicated in the source material. Direct comparison should be made with caution.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Imidazo[1,2-a]pyridine analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the imidazo[1,2-a]pyridine analogs in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a growth indicator dye (e.g., resazurin) can be added to the wells. A color change indicates bacterial growth.
Caption: Workflow for MIC Determination.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The data presented in this guide demonstrates the versatility of this chemical class, with different analogs exhibiting potent and selective activities against cancer cells, protein kinases, and pathogenic bacteria. The structure-activity relationships highlighted in the comparative tables provide valuable insights for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers actively engaged in the discovery and development of these promising compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oceanomics.eu [oceanomics.eu]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel imidazo[ 1,2‐a ]pyridinecarboxamides as potent anti‐tuberculosis agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth of Preclinical Research: A Comparative Guide to the Reproducibility of Experiments with 2-(imidazo[1,2-a]pyridin-3-yl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the experimental data surrounding 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid and its derivatives, a class of compounds showing promise in cancer therapy through the inhibition of key signaling pathways. We delve into the available data, detail the experimental protocols, and offer a comparative look at alternative inhibitors to provide a clear and objective resource for navigating this area of research.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] Notably, compounds bearing the this compound moiety and its analogs have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) and Wnt/β-catenin signaling pathways, both of which are frequently dysregulated in cancer.[2][3] This guide aims to consolidate and compare the experimental data for these compounds, with a focus on providing the necessary details to assess the potential for reproducibility.
Performance Comparison: A Data-Driven Overview
To facilitate a clear comparison of the performance of various this compound derivatives and their alternatives, the following tables summarize key quantitative data from multiple studies. While direct inter-laboratory reproducibility studies are scarce, presenting data from different research groups on similar assays allows for an indirect assessment of consistency.
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K Isoforms
| Compound/Derivative | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) | Cell Line(s) Tested | Reference |
| Compound 12 | 0.0028 | 0.17 | 0.16 | 0.23 | A375, HeLa | [4] |
| Compound 35 | 0.150 | - | - | - | T47D | [5] |
| PIK-75 (Reference) | - | - | - | - | Various | [5] |
| 15a (Dual PI3K/mTOR) | PI3Kα: 0.019 | - | - | - | HCT116, HT-29 | [6] |
Note: "-" indicates data not available in the cited source.
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Assay Type | Reference |
| Compound 12 | A375 | 0.14 | Serum-induced proliferation | [4] |
| Compound 12 | HeLa | 0.21 | Serum-induced proliferation | [4] |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent (exact value not specified) | Not specified | [7] |
| HB9 | A549 (Lung Cancer) | 50.56 | MTT Assay | [8][9] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | MTT Assay | [8][9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | MTT Assay | [10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | MTT Assay | [10] |
Table 3: Comparison with Alternative PI3K and Wnt/β-catenin Pathway Inhibitors
| Inhibitor | Target Pathway | Mechanism of Action | Key Efficacy Data (example) | Reference |
| Alpelisib | PI3Kα | Isoform-specific inhibitor | Median PFS: 11.0 months (in combination) | [11] |
| Inavolisib | PI3Kα | Isoform-specific inhibitor | Median PFS: 17.2 months (in combination) | [11] |
| JW67 | Wnt/β-catenin | Tankyrase inhibitor | Reduces active β-catenin | [12] |
| PNU-74654 | Wnt/β-catenin | Inhibits β-catenin/TCF interaction | Enhances fluorouracil efficacy | [13] |
| Niclosamide | Wnt/β-catenin | Promotes Frizzled internalization | Suppresses colon cancer cell growth | [13] |
PFS: Progression-Free Survival
Key Signaling Pathways and Experimental Workflows
To understand the context of these experiments, it is crucial to visualize the targeted signaling pathways and the general workflow of inhibitor testing.
Simplified PI3K/AKT/mTOR Signaling Pathway.
Wnt/β-catenin Signaling Pathway.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative overview of two prominent methods for its preparation, offering quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
Method 1: Two-Step, One-Pot Condensation
This modern approach involves the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted in the same vessel with ethyl bromoacetate. The resulting ester is subsequently hydrolyzed to yield the target carboxylic acid. This one-pot procedure offers convenience and efficiency.
Method 2: Classical Cyclocondensation
This traditional method is based on the cyclocondensation of 2-aminopyridine with an appropriate β-keto ester, such as ethyl 4-bromoacetoacetate. This reaction, a variation of the well-established synthesis of imidazo[1,2-a]pyridines from α-haloketones, directly forms the ethyl ester of the target compound, which is then hydrolyzed.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the synthesis of the intermediate, ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, via the two methods.
| Parameter | Method 1: Two-Step, One-Pot Condensation | Method 2: Classical Cyclocondensation |
| Starting Materials | 2-Aminopyridine, DMF-DMA, Ethyl bromoacetate | 2-Aminopyridine, Ethyl 4-bromoacetoacetate |
| Reaction Time | Not explicitly stated, but TLC monitored | 15 hours[1] |
| Temperature | 85 °C[2] | 90 °C[1] |
| Solvent | N,N-Dimethylformamide (DMF)[2] | Ethanol[1] |
| Yield of Ester | 83%[2] | 86% (for a similar chloro-derivative)[1] |
| Purification | Silica gel column chromatography[2] | Suspension in acetonitrile and filtration[1] |
Note: Data for Method 2 is based on the synthesis of a structurally similar derivative (ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate) due to a lack of specific data for the direct synthesis of the unsubstituted 3-yl acetic acid ester via this method.
Synthesis Pathway Diagrams
Caption: Comparative workflows for the synthesis of the target molecule.
Experimental Protocols
Method 1: Two-Step, One-Pot Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate[2]
-
A mixture of 2-aminopyridine (2 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is stirred at 65 °C. The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate, (E)-N,N-dimethyl-N'-(pyridin-2-yl)formamidine.
-
Once the formation of the intermediate is complete, sodium bicarbonate (NaHCO3, 3 mmol) and ethyl bromoacetate (2.5 mmol) are sequentially added to the reaction mixture.
-
The mixture is then stirred at 85 °C. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:6) to afford pure ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Method 2: Classical Cyclocondensation Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (Representative Protocol)[1]
This protocol is adapted from the synthesis of a similar chloro-substituted derivative and may require optimization for the unsubstituted parent compound.
-
A mixture of 2-aminopyridine (20 mmol) and ethyl 4-bromoacetoacetate (or ethyl 4-chloro-3-oxobutanoate, 24 mmol) in ethanol (20 mL) is prepared.
-
The reaction mixture is heated at 90 °C for 15 hours.
-
After the reaction period, the solvent is removed under reduced pressure.
-
The residue is suspended in acetonitrile, and the solid product is collected by vacuum filtration.
-
The collected solid is washed with acetonitrile and dried to yield ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Final Step: Hydrolysis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
A general procedure for ester hydrolysis is provided below, which may be applied to the product from either Method 1 or 2. Specific conditions may vary.
-
The ethyl ester of 2-(imidazo[1,2-a]pyridin-3-yl)acetate is dissolved in a suitable solvent such as a mixture of ethanol and water.
-
An excess of an aqueous base (e.g., 1 M sodium hydroxide) is added to the solution.
-
The mixture is stirred at room temperature or gently heated (e.g., to 60 °C) and the reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 by the slow addition of an acid (e.g., 1 M hydrochloric acid), which results in the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Logical Relationship Diagram
References
In Vitro vs. In Vivo Correlation for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid and Related Selective COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel anti-inflammatory agents is initially assessed through a combination of in vitro and in vivo studies. A strong correlation between in vitro potency and in vivo efficacy is a critical factor in the successful development of new drug candidates. This guide provides a comparative analysis of the in vitro and in vivo performance of imidazo[1,2-a]pyridine-based compounds, a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. While direct in vitro-in vivo correlation (IVIVC) data for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is not extensively available in the public domain, this guide draws upon published data for structurally related analogs to provide a relevant and insightful comparison.
The imidazo[1,2-a]pyridine scaffold has been identified as a priority pharmacophore in drug discovery due to its presence in numerous compounds with significant pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Several derivatives of this scaffold have been synthesized and evaluated as potent and selective COX-2 inhibitors, offering a safer alternative to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Presentation
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activity and in vivo anti-inflammatory/analgesic efficacy of representative imidazo[1,2-a]pyridine derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) |
| Compound A (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) | A 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine structure. | 15.2 | 0.07 | 217.1 |
| Compound B (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | A 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine structure. | >100 | 0.05 | >2000 |
| Celecoxib (Reference Drug) | The chemical structure of Celecoxib. | 15 | 0.04 | 375 |
Data sourced from published research.[1][2] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Animal Model | Endpoint | ED50 (mg/kg) |
| Compound B (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | Acetic acid-induced writhing test (mouse) | Analgesia (reduction in writhing) | 12.38 |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema (rat) | Anti-inflammatory (inhibition of edema) | ~5 |
Data sourced from published research.[3][4] ED50 represents the dose of the compound that is effective in 50% of the tested population.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Method)
The in vitro inhibitory activity of the test compounds on COX-1 and COX-2 is determined using a fluorescent inhibitor screening assay. The assay is typically performed in a 96-well plate format.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the respective enzymes (COX-1 or COX-2) in a buffer solution at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done indirectly by measuring the fluorescence of a probe that reacts with the peroxidase activity of COX.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a widely used model to screen for peripheral analgesic activity.
-
Animal Model: Male Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like indomethacin.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED50 value is then determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a classic and reliable model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally prior to the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group by comparing the increase in paw volume to that of the control group.
Visualizations
Cyclooxygenase (COX) Signaling Pathway and Inhibition
The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the mechanism of action of COX inhibitors.
Caption: Mechanism of COX-2 inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Anti-inflammatory Drug Discovery
The diagram below outlines the typical workflow for the evaluation of potential anti-inflammatory agents, from initial in vitro screening to in vivo validation.
Caption: From synthesis to in vivo testing of anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid against Known c-Met and ALK Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid against a panel of established inhibitors targeting the c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases. The imidazo[1,2-a]pyridine scaffold is a core structural motif in numerous kinase inhibitors, suggesting its potential relevance in targeting these oncogenic drivers. This document is intended to serve as a resource for researchers in the fields of oncology and medicinal chemistry, offering a baseline for the evaluation of novel compounds within this chemical class.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of known c-Met and ALK inhibitors are presented below. These values, primarily half-maximal inhibitory concentrations (IC50), are derived from various biochemical and cellular assays and serve as a benchmark for evaluating the potency of new chemical entities like this compound.
c-Met Inhibitors: Comparative IC50 Values
| Compound | Type | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| Crizotinib | Dual c-Met/ALK | - | 11[1] |
| Cabozantinib | Multi-kinase | 1.3[1] | - |
| Savolitinib | c-Met Selective | 5[1] | - |
| AMG 337 | c-Met Selective | 1[1] | - |
| Glesatinib (MGCD265) | Dual c-Met/SMO | 1[1] | - |
| Golvatinib (E7050) | Dual c-Met/VEGFR2 | 14[1] | - |
ALK Inhibitors: Comparative IC50 Values
| Compound | Type | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| Crizotinib | Dual c-Met/ALK | - | 24[1] |
| Alectinib | ALK Selective | 1.9[2] | - |
| Ceritinib | ALK Selective | 0.15[2] | - |
| Lorlatinib | ALK Selective | - | 80 (against G1202R mutant)[2] |
| Entrectinib | ALK/ROS1/TRK | 12[2] | - |
Signaling Pathway Overview
Understanding the signaling cascades initiated by c-Met and ALK is crucial for contextualizing the mechanism of action of their inhibitors.
HGF/c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[3] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell proliferation, survival, motility, and invasion.[3]
ALK Signaling Pathway
In many cancers, the ALK gene undergoes chromosomal rearrangements, leading to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive, ligand-independent activation of the kinase. This aberrant activation drives downstream pathways including PI3K/AKT, JAK/STAT, and RAS/MAPK, promoting cell growth and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound's inhibitory potential.
Biochemical Kinase Inhibition Assay: c-Met (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring direct inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
TR-FRET kinase substrate (e.g., ULight™-labeled peptide)
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and known inhibitors
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant c-Met kinase, and the TR-FRET substrate.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding the Eu-labeled anti-phospho-specific antibody in a detection buffer containing EDTA.
-
Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cellular Kinase Inhibition Assay: ALK Phosphorylation (ELISA-based)
This protocol describes a cell-based assay to measure the inhibition of ALK autophosphorylation in a relevant cell line.
Materials:
-
Human cell line with constitutive ALK activation (e.g., Karpas-299)
-
Cell culture medium and supplements
-
Test compound (this compound) and known inhibitors
-
Lysis buffer
-
Sandwich ELISA kit for phospho-ALK
-
Microplate reader
Procedure:
-
Cell Culture: Culture Karpas-299 cells under standard conditions.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of the test compound or known inhibitors for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
ELISA: Perform a sandwich ELISA to quantify the levels of phosphorylated ALK in each sample, normalizing to total protein concentration.
-
Data Analysis: Plot the level of phospho-ALK against the compound concentration to determine the IC50 value for the inhibition of cellular ALK activity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell-based kinase inhibition assay.
References
Unveiling the Binding Affinity of the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to COX-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid derivatives against the cyclooxygenase-2 (COX-2) enzyme. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this promising chemical scaffold.
Comparative Binding Affinity Data
The following table summarizes the in vitro inhibitory activity of various imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2 enzymes, with Celecoxib included as a benchmark. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is also provided to illustrate the compound's preference for inhibiting COX-2 over COX-1.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)[1] | COX-2 | 0.07 | 508.6 |
| COX-1 | 35.6 | ||
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)[2] | COX-2 | 0.07 | >285.7 |
| COX-1 | >20 | ||
| A series of 2,3-diaryl imidazo[1,2-a]pyridine derivatives[3] | COX-2 | 0.07-0.18 | 57-217 |
| COX-1 | - | ||
| Comparator | |||
| Celecoxib[4][5][6] | COX-2 | 0.05 - 6.8 | 7.6 - 30 |
| COX-1 | 7.6 - 82 |
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on commonly used methods described in the literature. This method is employed to determine the IC₅₀ values of test compounds against COX-1 and COX-2.
Objective: To measure the potency and selectivity of test compounds in inhibiting the enzymatic activity of ovine or human COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays, or specific antibodies for EIA)
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. For control wells, add the solvent used to dissolve the compounds.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 2 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as hydrochloric acid.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method. For colorimetric assays, this involves measuring the absorbance of a colored product. For Enzyme Immunoassay (EIA), this involves a competitive binding assay with a labeled prostaglandin.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating COX-2 inhibitors.
Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins, which mediate inflammation, and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: A generalized experimental workflow for an in vitro COX-2 inhibitor screening assay.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Imidazo[1,2-a]pyridine Based Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate fluorescent probes is a critical determinant in the success of cellular imaging and sensing experiments. Imidazo[1,2-a]pyridine derivatives have garnered significant attention as a versatile class of fluorophores. Their tunable photophysical properties make them excellent candidates for developing probes to detect a variety of biologically important analytes.
This guide provides a comprehensive side-by-side comparison of imidazo[1,2-a]pyridine-based fluorescent probes designed for the detection of ferric ions (Fe³⁺), mercuric ions (Hg²⁺), and hydrogen peroxide (H₂O₂). We present a detailed analysis of their performance against other commonly used fluorescent probes, supported by quantitative data and detailed experimental protocols. Additionally, signaling pathway diagrams are provided to elucidate the sensing mechanisms.
Performance Benchmarking of Fluorescent Probes
The efficacy of a fluorescent probe is evaluated based on several key performance indicators. The following tables summarize the quantitative performance data of selected imidazo[1,2-a]pyridine-based probes and their common alternatives.
Table 1: Comparison of Fluorescent Probes for Fe³⁺ Detection
| Probe Type | Probe Name | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time |
| Imidazo[1,2-a]pyridine | Fused Imidazopyridine 5 | - | - | 4.0 ppb[1] | - |
| Imidazo[1,2-a]pyridine | LK | - | 178 nm | 6.9 x 10⁻⁸ M | - |
| Rhodamine | Rhodamine B-based (N-phenyl) | - | - | 0.0521 µM[2] | Seconds[2] |
| Rhodamine | Rhodamine 6G-based (LXY) | - | - | < 3.6 µM | - |
Table 2: Comparison of Fluorescent Probes for Hg²⁺ Detection
| Probe Type | Probe Name | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time |
| Imidazo[1,2-a]pyridine | Fused Imidazopyridine 5 | - | - | 1.0 ppb[1] | - |
| Imidazo[1,2-a]pyridine | Rh-Ip-Hy | - | 75 nm[3] | - | - |
| Fluorescein | Fluorescein hydrazone (H₂L³) | - | - | 1.24 µM[4] | - |
| Rhodamine | Rhodamine B-based | - | - | 3.0 x 10⁻⁸ M[5] | - |
Table 3: Comparison of Fluorescent Probes for H₂O₂ Detection
| Probe Type | Probe Name | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time |
| Imidazo[1,2-a]pyridine | B2 (Boronate-based) | - | - | - | - |
| Boronate | Peroxyfluor-1 (PF1) | - | - | < 5 µM | Minutes |
| Boronate | Peroxyresorufin-1 (PR1) | - | - | < 5 µM | Minutes |
Signaling Pathways and Sensing Mechanisms
The detection mechanism of these probes often involves a specific chemical reaction or interaction with the analyte, leading to a change in their fluorescence properties. These "turn-on" or "turn-off" responses are visualized below.
References
- 1. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A fluorescein-based chemosensor for “turn-on” detection of Hg2+ and the resultant complex as a fluorescent sensor for S2− in semi-aqueous medium with cell-imaging application: experimental and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper handling and disposal of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, a compound frequently used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is a solid organic compound that presents several hazards. All personnel handling this substance must be familiar with its safety profile and adhere to strict safety protocols.
Hazard Summary:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed. | Exclamation Mark |
| H315 | Causes skin irritation. | Exclamation Mark |
| H319 | Causes serious eye irritation. | Exclamation Mark |
| H335 | May cause respiratory irritation. | Exclamation Mark |
Incompatible Materials: This compound should not be stored or mixed with strong oxidizing agents, strong bases, amines, or reducing agents.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: ANSI-approved chemical splash goggles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable option).[1][3]
-
Respiratory Protection: In cases where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[3]
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Accumulation and Disposal:
-
Designate a Waste Container:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.
-
The original product container is often a suitable choice for accumulating waste.
-
-
Label the Hazardous Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.[4][5][6]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations.
-
The accumulation start date (the date the first waste is added to the container).[5][6]
-
The specific hazards: "Harmful if swallowed," "Skin Irritant," "Eye Irritant," "Respiratory Irritant".[6][8]
-
The generator's name and address (your institution and laboratory).[4][7]
-
-
Waste Collection:
-
Place all materials contaminated with this compound into the designated hazardous waste container. This includes:
-
Unused or expired chemical.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing boats, filter paper, and other disposable lab supplies.
-
Spill cleanup materials.
-
-
Keep the container securely closed at all times, except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Disposal:
-
Once the container is full or the accumulation time limit is approaching (as per your institution's and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal service.
-
Emergency Procedures
Small Spill Cleanup Protocol:
In the event of a small spill (an amount that can be safely cleaned up by trained laboratory personnel in under 15 minutes):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: As listed in Section 1.
-
Contain the Spill: Cover the solid spill with a damp paper towel to prevent the generation of dust.[9]
-
Clean Up:
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place the cleaning materials into the hazardous waste container.
-
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Equipment Decontamination
All non-disposable laboratory equipment, such as glassware and spatulas, that comes into contact with this compound must be decontaminated.
Decontamination Protocol:
-
Initial Cleaning: Carefully wipe down the equipment with a damp cloth to remove any solid residue. Dispose of the cloth as hazardous waste.
-
Washing: Wash the equipment with soap and water.
-
Rinsing: Thoroughly rinse the equipment with an appropriate solvent in which the compound is soluble, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. coral.washington.edu [coral.washington.edu]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. actenviro.com [actenviro.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. actenviro.com [actenviro.com]
- 9. burrell.edu [burrell.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
Personal protective equipment for handling 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (CAS No: 17745-04-9) is a solid substance that requires careful handling to avoid potential health hazards. Based on available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from dust and splashes. Indirect ventilation is recommended to prevent fogging. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Select gloves that are resistant to acids and provide a good grip. Ensure the correct size for a proper fit. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | N95 Respirator or equivalent | Use when handling the solid powder to prevent inhalation of dust particles. For higher exposure risk, a full-face respirator with an appropriate cartridge may be necessary. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedure is essential for the safe handling of this compound.
-
Preparation :
-
Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound :
-
Preparing Solutions :
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the solvent is volatile, ensure this is done within a fume hood.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean all equipment and the work area to remove any residual chemical.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste :
-
Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect solutions in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
